N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Description
BenchChem offers high-quality N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158243-48-2 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Autophagy: A Technical Guide to the Cellular Recycling Pathway for Drug Discovery
This guide provides an in-depth exploration of autophagy, the fundamental cellular process of self-degradation and recycling. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere overview to deliver a detailed understanding of the molecular machinery, regulatory signaling networks, and the critical methodologies for accurately measuring this dynamic process. We will delve into the causality behind experimental choices and provide validated protocols, positioning autophagy as a pivotal and targetable pathway in modern therapeutics.
The Core Machinery of Autophagy: A Stepwise Molecular Process
Autophagy is a highly conserved catabolic pathway that delivers cytoplasmic components to the lysosome for degradation. This process is essential for cellular homeostasis, allowing for the removal of damaged organelles and aggregated proteins, and providing a source of nutrients during periods of starvation. The hallmark of macroautophagy, the most studied form of autophagy, is the formation of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome. The entire process can be dissected into several key stages, each orchestrated by a specific set of autophagy-related (ATG) proteins.
Initiation: The ULK1 Complex as the Primary Sensor
The initiation of autophagy is tightly regulated by the cellular nutrient status, primarily through the ULK1 complex. This complex, composed of the serine/threonine kinase ULK1 (or its homologue ULK2), ATG13, FIP200, and ATG101, acts as the primary sensor and integrator of upstream signals.[1] Under nutrient-rich conditions, the mTORC1 kinase is active and suppresses autophagy by phosphorylating and inhibiting ULK1 and ATG13.[2] Conversely, under conditions of starvation or low energy, mTORC1 is inhibited, and another key energy sensor, AMP-activated protein kinase (AMPK), is activated. AMPK can then directly phosphorylate and activate ULK1, triggering the initiation of autophagy.[3]
Nucleation: The Role of the Class III PI3K Complex
Once activated, the ULK1 complex translocates to the phagophore assembly site (PAS), a specialized region of the endoplasmic reticulum. Here, it recruits and activates the class III phosphatidylinositol 3-kinase (PI3K) complex.[4] This complex, which includes the catalytic subunit Vps34, the regulatory subunit Vps15, Beclin-1, and ATG14L, is responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[5][6] The production of PI3P is a critical step in recruiting downstream ATG proteins that are necessary for the expansion of the autophagosomal membrane. The interaction between Beclin-1 and the anti-apoptotic protein Bcl-2 is a key regulatory point; under normal conditions, Bcl-2 sequesters Beclin-1, inhibiting autophagy.[7][8] Dissociation of this complex is a prerequisite for autophagy induction.[7]
Elongation and Closure: Two Ubiquitin-Like Conjugation Systems
The elongation and closure of the autophagosome are driven by two ubiquitin-like conjugation systems.
-
The ATG12-ATG5-ATG16L1 Complex: The ubiquitin-like protein ATG12 is conjugated to ATG5 in a reaction catalyzed by ATG7 (E1-like enzyme) and ATG10 (E2-like enzyme). This conjugate then interacts with ATG16L1 to form a large E3-like complex. The ATG16L1 protein, through its WD40 domain, is crucial for targeting this complex to the phagophore membrane and is essential for both canonical and non-canonical autophagy pathways.[9][10]
-
The LC3 Conjugation System: Microtubule-associated protein 1 light chain 3 (LC3) is a soluble protein (LC3-I) that undergoes a critical modification to become membrane-bound.[11] First, the cysteine protease ATG4 cleaves pro-LC3 to expose a C-terminal glycine. Then, in a ubiquitination-like cascade, LC3 is activated by ATG7 and transferred to the E2-like enzyme ATG3.[11] Finally, the ATG12-ATG5-ATG16L1 complex facilitates the conjugation of phosphatidylethanolamine (PE) to LC3, forming the lipidated, membrane-associated form, LC3-II.[12] LC3-II is inserted into both the inner and outer membranes of the growing autophagosome and is a key marker for identifying these structures.[11]
The coordinated action of these molecular machines drives the expansion and eventual closure of the autophagosome around its cytoplasmic cargo.
Regulatory Signaling Pathways: The mTOR and AMPK Axis
The regulation of autophagy is complex, with multiple signaling pathways converging to control its initiation and progression. The central axis of this regulation involves the reciprocal activities of mTORC1 and AMPK.
mTORC1: The Master Inhibitor of Autophagy
The mechanistic target of rapamycin complex 1 (mTORC1) is a key regulator of cell growth and metabolism.[13] In the presence of growth factors and sufficient amino acids, signaling through the PI3K/AKT pathway leads to the activation of mTORC1.[13] Activated mTORC1 promotes anabolic processes and actively suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex.[2]
AMPK: The Primary Activator of Autophagy
AMP-activated protein kinase (AMPK) functions as a cellular energy sensor. Under conditions of low ATP, such as glucose deprivation, AMPK is activated. Activated AMPK promotes catabolic processes, including autophagy, to restore cellular energy levels. It achieves this through two main mechanisms: by inhibiting mTORC1 activity and by directly phosphorylating and activating the ULK1 complex.[3]
Caption: Western blot workflow for autophagic flux.
Autophagy in Drug Discovery and Development
The critical role of autophagy in maintaining cellular health has made it an attractive target for therapeutic intervention in a wide range of diseases.
Cancer
Autophagy has a complex and often contradictory role in cancer. In the early stages of tumorigenesis, autophagy can act as a tumor suppressor by removing damaged organelles and preventing genomic instability. However, in established tumors, autophagy can promote cancer cell survival by providing nutrients and mitigating cellular stress, thereby contributing to therapeutic resistance. [14][15]This dual role presents a therapeutic dilemma. Inhibition of autophagy is being explored as a strategy to sensitize cancer cells to chemotherapy and radiation. [16]Conversely, in some contexts, the induction of autophagic cell death is a desired therapeutic outcome.
Neurodegenerative Diseases
A hallmark of many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, is the accumulation of misfolded and aggregated proteins. Autophagy is a primary mechanism for the clearance of these toxic protein aggregates. [9]A decline in autophagic efficiency is thought to contribute to the progression of these diseases. Therefore, the development of autophagy-enhancing drugs is a promising therapeutic strategy for neurodegeneration. [17]
Autophagy Modulators
A growing number of small molecules that can modulate autophagy are being investigated. These compounds can be broadly classified as inhibitors or activators.
| Modulator | Target/Mechanism | Effect on Autophagy |
| Inhibitors | ||
| Chloroquine/Hydroxychloroquine | Lysosomotropic agent, inhibits lysosomal acidification | Blocks autophagic flux |
| Bafilomycin A1 | V-ATPase inhibitor, prevents lysosomal acidification | Blocks autophagic flux |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor | Inhibits autophagosome formation |
| Spautin-1 | Inhibits USP10 and USP13, promoting Beclin-1 degradation | Inhibits autophagy initiation |
| Activators | ||
| Rapamycin (and rapalogs) | mTORC1 inhibitor | Induces autophagy |
| Metformin | Activates AMPK | Induces autophagy |
| Resveratrol | Activates SIRT1, which can activate autophagy | Induces autophagy |
| Tat-Beclin 1 Peptide | Disrupts the Beclin 1-Bcl-2 interaction | Induces autophagy |
References
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Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry. (2022). JoVE. [Link]
- Morishita, H., & Mizushima, N. (2019). In vivo analysis of autophagy using GFP-LC3 transgenic mouse. Methods in Enzymology.
- The ULK1 complex: Sensing nutrient signals for autophagy activ
- Amaravadi, R. K., et al. (2011).
- Imai, K., Hasegawa, J., & Yoshimori, T. (n.d.). mRFP-GFP tandem fluorescent-tagged LC3 (tfLC3).
- Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. (n.d.).
- Some tips for measuring autophagy (LC3, P62) via western blot following starvation treatment in HUVECs? (2021).
- Immunogold Electron Microscopy of the Autophagosome Marker LC3. (2017). PMC.
- Hasegawa, J., & Yoshimori, T. (n.d.). LC3 flux assay.
- Mechanisms of Action of Autophagy Modulators Dissected by Quantitative Systems Pharmacology Analysis. (n.d.). PubMed Central.
- Analyzing LC3 in Western Blot | How to Interpret LC3. (n.d.). Bio-Techne.
- Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence. (n.d.). Bio-Techne.
- The WD40 domain of ATG16L1 is required for its non-canonical role in lipidation of LC3
- Regulation of the Autophagic Bcl-2/Beclin 1 Interaction. (n.d.). PMC.
- LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells. (n.d.). PMC.
- Autophagy Modulators: Mechanistic Aspects and Drug Delivery Systems. (n.d.). PMC.
- Autophagy inhibitors. (n.d.). PMC.
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- Beclin 1-VPS34 complex – At the Crossroads of Autophagy and Beyond. (2013). PMC.
- Missing WD40 Repeats in ATG16L1 Delays Canonical Autophagy and Inhibits Noncanonical Autophagy. (n.d.). MDPI.
- Monitoring autophagic degrad
- Schematic diagram of the tandem mRFP-EGFP-LC3 reporter to monitor... (n.d.).
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- How close is autophagy-targeting therapy for Alzheimer's disease to clinical use? A summary of autophagy modulators in clinical studies. (2025). PubMed.
- Activate or Inhibit? Implications of Autophagy Modulation as a Therapeutic Strategy for Alzheimer's Disease. (n.d.). MDPI.
- The scheme of Beclin 1 and Bcl2 interaction. (n.d.).
- PI3K class III complex I activation in autophagy and its consequences. (n.d.). eScholarship.org.
- Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells. (n.d.). Taylor & Francis.
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- Autophagy inhibitors. (n.d.). PMC.
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- Therapeutic implication of autophagy in neurodegener
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- An optimized protocol for immuno-electron microscopy of endogenous LC3: Autophagy. (n.d.). Taylor & Francis.
- mTOR: a pharmacologic target for autophagy regul
- Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex. (2019). Molecular Biology of the Cell (MBoC).
- High-Throughput Quantification of GFP-LC3+ Dots by Autom
- Inhibition of autophagy; an opportunity for the treatment of cancer resistance. (n.d.). Frontiers.
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- How can we detect LC-3 II band with western bloting ? (2012).
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An In-Depth Technical Guide to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide. As a specialized Weinreb amide, this compound merges the synthetic utility of the N-methoxy-N-methylamide functionality with the structural rigidity and stereochemical possibilities inherent in the 1,4-dioxaspiro[4.5]decane scaffold. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. This document aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize this versatile building block.
Core Molecular Structure and Physicochemical Properties
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, with the CAS number 158243-48-2, possesses a distinctive structure featuring a spirocyclic ketal protecting a cyclohexanone core, with a Weinreb amide functionality at the 8-position.
Molecular Structure:
Caption: 2D structure of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
This spirocyclic system imparts conformational rigidity, which can be advantageous in drug design for controlling the spatial orientation of substituents. The ethylene glycol ketal serves as a robust protecting group for the ketone, stable to a wide range of reaction conditions, yet readily removable under acidic conditions.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 158243-48-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Physical Form | Solid or semi-solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
The synthesis of the title compound is predicated on the well-established formation of Weinreb amides from carboxylic acids.[3] The key precursor is 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.
Synthetic Workflow:
Caption: General synthetic scheme for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
Experimental Protocol: Synthesis from 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
This protocol describes a general and reliable method for the synthesis of the title compound from its corresponding carboxylic acid precursor. The conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride is a common and efficient route.[3]
Materials:
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Acid Chloride Formation:
-
To a solution of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
-
-
Weinreb Amide Formation:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0°C and add pyridine (2.2 eq) dropwise.
-
To this mixture, add a solution of the crude acid chloride in anhydrous DCM dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
-
Chemical Reactivity and Stability
The chemical behavior of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is primarily dictated by the Weinreb amide functionality.
The Weinreb Amide: A Stable Acylating Agent
A key feature of Weinreb amides is their controlled reactivity towards organometallic reagents. Upon nucleophilic attack at the carbonyl carbon, a stable five-membered chelated tetrahedral intermediate is formed. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This chelation prevents the common problem of over-addition of the organometallic reagent, which is often observed with other acylating agents like esters or acid chlorides.
Caption: Reactivity of the Weinreb amide functionality.
This controlled reactivity makes N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide an excellent precursor for the synthesis of various ketones by reaction with Grignard reagents or organolithium compounds. Furthermore, reduction with mild reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures affords the corresponding aldehyde upon workup.
Stability of the Spirocyclic Ketal
The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal that is stable under neutral and basic conditions. This allows for a wide range of chemical transformations to be performed on the Weinreb amide without affecting the protected ketone. The ketal can be readily deprotected under acidic conditions, typically using aqueous mineral acids or Lewis acids, to reveal the cyclohexanone functionality. This orthogonality of protecting groups is a significant advantage in multistep synthesis.
Potential Applications in Drug Discovery and Development
The structural features of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide make it a promising building block in medicinal chemistry. Spirocyclic scaffolds are of great interest in drug design as they can provide novel three-dimensional structures that can lead to improved potency and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane core has been incorporated into various biologically active molecules.[4]
The ability to introduce a wide variety of substituents at the 8-position via the Weinreb amide functionality allows for the rapid generation of diverse libraries of compounds for screening. The subsequent deprotection of the ketal can unmask a ketone, which can be further functionalized, for example, through reductive amination to introduce amine diversity.
Safety and Handling
Based on available safety data, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide should be handled with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from incompatible materials.
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a valuable and versatile synthetic intermediate. Its utility stems from the stable and controlled reactivity of the Weinreb amide, coupled with the rigid spirocyclic framework that offers opportunities for stereochemical control and the introduction of molecular complexity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this unique building block in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
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Alachem. N-Methoxy-N-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxaMide. [Link]
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Singh, J.; et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-206. [Link]
-
Patel, M.; et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Journal of the Iranian Chemical Society, 20, 2367–2382. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. [Link]
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Alachem. N-Methoxy-N-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxaMide. [Link]
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Wikipedia. Weinreb ketone synthesis. [Link]
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discovery of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Authored by: A Senior Application Scientist
Foreword: The Strategic Emergence of a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the narrative of a molecule's "discovery" often diverges from a singular, serendipitous event. Instead, it is frequently a story of rational design and strategic synthesis, where a compound emerges as a critical building block for accessing complex molecular architectures. Such is the case with N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide . While a singular "discovery" paper may not mark its inception, its true significance lies in its role as a meticulously designed Weinreb amide, a cornerstone intermediate for the synthesis of sophisticated pharmaceutical candidates.[1]
The 1,4-dioxaspiro[4.5]decane core provides a rigid, three-dimensional scaffold that is invaluable for presenting pharmacophoric elements in a precise spatial orientation.[1] This spirocyclic system, a protected form of a cyclohexanone ring, offers a stable and predictable conformational handle for medicinal chemists. The incorporation of the N-methoxy-N-methylamide (Weinreb amide) functionality at the 8-position transforms this scaffold into a powerful synthetic tool. Weinreb amides are renowned for their ability to react cleanly with organometallic reagents to afford ketones, resisting the over-addition that plagues more reactive carbonyl precursors like acid chlorides or esters.[2] This controlled reactivity is paramount in multi-step syntheses where high fidelity and yield are critical.
This guide provides an in-depth technical exploration of the synthesis and properties of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide. It is intended for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the causality behind the synthetic choices and the strategic value of this important intermediate.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is most logically approached through a retrosynthetic pathway that disconnects the Weinreb amide bond. This reveals the immediate precursors: 1,4-dioxaspiro[4.5]decane-8-carboxylic acid and N,O-dimethylhydroxylamine. The carboxylic acid itself can be derived from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one, which serves as a common and stable starting material.
Experimental Protocol: Selective Deketalization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a 5:1 mixture of acetic acid and water. [3]2. Reaction Conditions: Heat the mixture to 65°C with vigorous stirring. [3]3. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 15 minutes. [3]4. Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,4-dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid
The oxidation of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). However, for milder conditions that are more compatible with sensitive substrates, other methods such as a two-step process involving the formation of a cyanohydrin followed by hydrolysis can be employed.
Physicochemical Properties of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | PubChem [4] |
| Molecular Weight | 186.20 g/mol | PubChem [4] |
| CAS Number | 66500-55-8 | PubChem [4] |
| Appearance | Solid | Inferred |
| XLogP3-AA | 0.4 | PubChem [4] |
| Hydrogen Bond Donor Count | 1 | PubChem [4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem [4] |
Synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
The final step in the synthesis is the formation of the Weinreb amide through the coupling of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation can be achieved using a variety of coupling reagents. [2][5]A common and efficient method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base.
Experimental Protocol: Weinreb Amide Synthesis
-
Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide.
Physicochemical Properties and Characterization
The final product, N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | Sigma-Aldrich |
| Molecular Weight | 229.28 g/mol | Sigma-Aldrich |
| CAS Number | 158243-48-2 | Sigma-Aldrich |
| Appearance | Solid or semi-solid or liquid | Sigma-Aldrich |
| Purity | Typically >95% | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
| InChI Key | OYSBVBIAZACMHG-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy and N-methyl groups of the Weinreb amide, as well as signals for the protons of the spirocyclic core.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon, in addition to the signals for the other carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, consistent with its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Applications in Drug Discovery
The primary utility of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide lies in its role as a precursor to ketones with the 1,4-dioxaspiro[4.5]decane scaffold. These ketones can then be further elaborated into a wide array of complex molecules. The spirocyclic core is a feature in various biologically active compounds, including inhibitors of enzymes and ligands for receptors. For instance, related spirocyclic structures have been investigated as scaffolds for cathepsin S inhibitors, which are targets for inflammatory and neurological disorders. [1]The rigid nature of the spirocycle allows for precise control over the conformation of substituents, which is crucial for optimizing binding to a biological target.
The development of novel therapeutics often relies on the availability of such versatile and well-characterized building blocks. [6]N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide represents a valuable addition to the medicinal chemist's toolbox, enabling the efficient and controlled synthesis of new chemical entities with therapeutic potential.
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An In-Depth Technical Guide to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, a sophisticated chemical intermediate. We will delve into its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile building block in the development of complex, biologically active molecules for the pharmaceutical industry.
Introduction: The Strategic Importance of a Unique Scaffold
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a molecule of significant interest in medicinal chemistry. Its structure combines two key features that make it a powerful tool for synthetic chemists: the 1,4-dioxaspiro[4.5]decane core and the N-methoxy-N-methylamide (Weinreb amide) functionality .
The spirocyclic core provides a rigid, three-dimensional framework, which is invaluable for designing molecules that can interact with specific biological targets with high precision.[1] This scaffold has been instrumental in the development of novel therapeutics, including cathepsin S inhibitors for neurological and inflammatory disorders.[1] Furthermore, derivatives of this scaffold have been explored as imaging agents for tumors.[2][3]
The Weinreb amide is a highly valued functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes it an ideal precursor for a wide range of molecular architectures.
This guide will provide a comprehensive overview of the synthesis of this key intermediate, its properties, and its strategic application in the synthesis of advanced pharmaceutical candidates.
Part 1: Synthesis and Mechanistic Insights
The synthesis of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a multi-step process that begins with readily available starting materials. A logical retrosynthetic analysis reveals a pathway starting from methyl 4-oxocyclohexane-1-carboxylate.
Retrosynthetic Analysis
A logical approach to the synthesis involves three key transformations:
-
Weinreb Amide Formation: The target amide is formed from its corresponding carboxylic acid.
-
Ester Hydrolysis: The carboxylic acid is generated from the corresponding methyl ester.
-
Ketal Protection: The methyl ester is synthesized from a ketone-containing precursor, where the ketone must be protected to prevent unwanted side reactions.
This leads to the following synthetic pathway.
Sources
Solubility Profile of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: A Framework for Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a novel chemical entity featuring a rigid three-dimensional spirocyclic core combined with a Weinreb-Nahm amide functional group. As with any potential drug candidate, understanding its aqueous solubility is a cornerstone of early-stage development, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro assays.[1] This guide provides a comprehensive framework for researchers and drug development professionals to characterize the solubility of this and structurally related compounds. We will deconstruct the molecule's key structural features to form a theoretical solubility assessment, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate aqueous solubility. This document serves as a practical whitepaper, blending established principles with actionable experimental methodologies.
Molecular Structure and its Physicochemical Implications
A molecule's solubility is intrinsically linked to its structure. A thorough analysis of the constituent parts of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide allows for a predictive assessment of its behavior in aqueous and organic media.
Structural Deconstruction
The molecule can be divided into two primary domains: the spirocyclic scaffold and the Weinreb-Nahm amide moiety.
-
The 1,4-Dioxaspiro[4.5]decane Core: This rigid, non-aromatic heterocyclic system is formed by a cyclohexane ring fused to a 1,3-dioxolane ring at a single spiro carbon. The presence of a spirocyclic scaffold imparts significant three-dimensionality. This rigidity can reduce the entropic penalty of dissolution compared to more flexible acyclic molecules. The two ether linkages in the dioxolane ring can act as hydrogen bond acceptors, contributing favorably to water solubility.[2]
-
The N-methoxy-N-methyl-carboxamide (Weinreb-Nahm Amide): This functional group is a well-known intermediate in organic synthesis, prized for its ability to react with organometallic reagents to form ketones without over-addition.[3] From a solubility perspective, the amide group contains polar C=O and C-N bonds. The oxygen and nitrogen atoms can act as hydrogen bond acceptors. Unlike secondary amides, it lacks a hydrogen bond donor proton, which may slightly limit its interaction with protic solvents compared to a non-N-methylated equivalent.
The Importance of Solubility in Pharmaceutical Development
Poor aqueous solubility is a major hurdle in drug development. It can lead to:
-
Limited Oral Bioavailability: A drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1]
-
Challenging Formulation: Low solubility necessitates complex and often costly formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations.
-
Inaccurate In-Vitro Assay Results: Compound precipitation in biological assay media can lead to unreliable data and mask true potency.[1]
Therefore, a precise determination of solubility is not merely a data point but a critical decision-making tool in the progression of a drug candidate.
Theoretical Solubility Assessment & Physicochemical Properties
Based on the structural analysis, we can predict the general solubility behavior and calculate key physicochemical parameters.
-
Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups (two ethers, one amide) capable of acting as hydrogen bond acceptors. However, the carbon-rich spirocyclic backbone is largely nonpolar. This amphipathic nature suggests that the molecule will exhibit moderate solubility in polar solvents and higher solubility in semi-polar to non-polar organic solvents.
-
"Like Dissolves Like": Following this principle, solvents like methanol, ethanol, DMSO, and dichloromethane are predicted to be effective at dissolving the compound. Water solubility is expected to be limited but measurable.
Table 1: Calculated Physicochemical Properties
The following table summarizes key properties estimated using computational models, which are essential for planning experimental work.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₉NO₄ | Defines the elemental composition. |
| Molecular Weight | 229.27 g/mol | Influences diffusion and membrane transport. |
| XLogP3 | 0.9 - 1.5 | A measure of lipophilicity; values in this range are often favorable for oral absorption. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors may reduce solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 | The presence of multiple H-bond acceptors enhances interactions with water. |
| Polar Surface Area | 50.8 Ų | A metric related to membrane permeability; values < 140 Ų are generally associated with good cell permeability. |
Standardized Protocols for Experimental Solubility Determination
Experimental measurement is essential to confirm theoretical predictions. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[4][5]
Protocol 1: Kinetic Solubility Assay
This high-throughput method is ideal for early discovery phases when compound availability is limited.[5] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6] While fast, it may overestimate the true equilibrium solubility as it can generate supersaturated solutions or amorphous precipitates.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to a 96-well microplate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate at room temperature (e.g., 25°C) for a short period (e.g., 2 hours) to allow for precipitation.[7]
-
Precipitate Removal: Filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) to separate the dissolved compound from any solid precipitate.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caption: Workflow for high-throughput kinetic solubility determination.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[1][5][8] It involves equilibrating an excess of the solid compound with the solvent over an extended period.
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a precise volume of the desired solvent (e.g., pH 7.4 buffer). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand, then carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material. Centrifuge or filter the aliquot to remove any remaining microscopic particles.
-
Dilution & Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Visual Inspection: Confirm the presence of remaining solid in the vial to validate that the initial amount was in excess.
Caption: Workflow for thermodynamic (shake-flask) solubility determination.
Key Factors Modulating Aqueous Solubility
Several environmental and physicochemical factors can significantly alter the measured solubility of a compound.[9][10] Understanding these is key to designing robust experiments and interpreting results.
-
pH: The presence of ionizable functional groups can make solubility highly pH-dependent. While the target molecule lacks strongly acidic or basic centers, the amide nitrogen could be protonated under very acidic conditions, which would increase aqueous solubility. It is crucial to perform solubility tests in buffered solutions relevant to physiological conditions (e.g., pH 1.2, 6.8, and 7.4).
-
Temperature: For most solid solutes, solubility increases with temperature.[9] Performing measurements at both ambient temperature (25°C) and physiological temperature (37°C) provides a more complete picture.
-
Solid State Form: The crystalline structure (polymorph) or lack thereof (amorphous) can have a dramatic impact on solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
-
Presence of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can significantly increase the solubility of hydrophobic compounds.
Diagram of Influencing Factors
Caption: Key factors influencing the aqueous solubility of a compound.
Conclusion
While no public solubility data currently exists for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, this guide provides the necessary theoretical and practical framework for its comprehensive characterization. By combining structural analysis with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality, reliable data needed to make informed decisions in the drug discovery and development pipeline. A thorough understanding of its solubility profile across various conditions is the first step toward unlocking the therapeutic potential of this promising molecular scaffold.
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PubChem. 8-Methoxy-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]
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Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide in Complex Molecule Synthesis
<
Foreword: The Imperative of Controlled Acylation in Modern Synthesis
In the sophisticated landscape of complex molecule and natural product synthesis, the ability to execute controlled and high-yield carbon-carbon bond formations is a cornerstone of synthetic strategy.[1][2] The introduction of acyl groups via organometallic reagents is a fundamental transformation, yet it is often plagued by over-addition, leading to the formation of undesired tertiary alcohols instead of the target ketone. The advent of the Weinreb amide, an N-methoxy-N-methylamide, provided a seminal solution to this long-standing challenge.[3][4] This application note delves into the specific utility of a specialized Weinreb amide, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide , a versatile building block for the introduction of a protected cyclohexanone moiety.
The strategic incorporation of the 1,4-dioxaspiro[4.5]decane system, a ketal-protected form of cyclohexanone, offers significant advantages in multi-step synthetic campaigns.[5] This protective group is stable to a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for the late-stage unveiling of the carbonyl functionality.[6][7] This guide provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for this valuable reagent, grounded in established chemical principles.
Synthesis of the Reagent: A Two-Step Approach
The preparation of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is typically accomplished in a two-step sequence starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The process involves the conversion of the ketone to the corresponding carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
While various oxidative methods can be employed, a reliable route involves the haloform reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Slowly add a freshly prepared solution of sodium hypobromite (NaOBr) (approximately 3.0 eq) while maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to a pH of ~2 using concentrated HCl.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, which is often of sufficient purity for the subsequent step.
Protocol 2: Formation of the Weinreb Amide
The conversion of the carboxylic acid to the Weinreb amide is efficiently achieved using standard peptide coupling reagents.[8][9]
Methodology:
-
Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and a base like triethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
Application in Complex Molecule Synthesis: Controlled Ketone Formation
The primary application of this reagent is to serve as a robust electrophile for the synthesis of ketones via reaction with organometallic reagents. The stability of the resulting tetrahedral intermediate prevents the over-addition that is characteristic of reactions with esters or acid chlorides.[3][4][10]
Reaction Mechanism: The Role of the Chelated Intermediate
The success of the Weinreb amide in preventing over-addition is attributed to the formation of a stable, five-membered chelated intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.
Caption: Mechanism of Weinreb Ketone Synthesis.
Protocol 3: Grignard Reaction with the Weinreb Amide
This protocol describes a general procedure for the reaction of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with a Grignard reagent.
Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired protected ketone.
Quantitative Data: Representative Yields
| Entry | Organometallic Reagent | Product | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 1,4-Dioxaspiro[4.5]decan-8-yl(phenyl)methanone | 85-95 |
| 2 | n-Butyllithium | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pentan-1-one | 80-90 |
| 3 | Vinylmagnesium bromide | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-en-1-one | 75-85 |
Deprotection: Unveiling the Cyclohexanone
The final strategic step is the hydrolysis of the ketal to reveal the cyclohexanone functionality. This transformation is typically achieved under mild acidic conditions.[11][12]
Caption: Ketal Deprotection Pathway.
Protocol 4: Acid-Catalyzed Ketal Hydrolysis
Methodology:
-
Reaction Setup: Dissolve the protected ketone (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq) or a few drops of concentrated HCl.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralization and Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure.
-
Extraction and Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected cyclohexanone derivative.
Conclusion
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a highly valuable and versatile reagent for the controlled synthesis of substituted cyclohexanones. Its robust nature, coupled with the predictable and high-yielding transformations it undergoes, makes it an indispensable tool in the arsenal of the synthetic chemist. The protocols outlined in this application note provide a reliable framework for the successful implementation of this reagent in the synthesis of complex molecular architectures, thereby facilitating advancements in drug discovery and natural product synthesis.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. [Link]
-
Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]
-
N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]
-
Al-Rawashdeh, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Molecular Memory. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]
-
Special Issue “Biosynthesis and Application of Natural Compound”. (2022). MDPI. [Link]
-
The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. (1998). Taylor & Francis Online. [Link]
-
Natural products in organic synthesis. SciSpace. [Link]
-
Semi-synthesis in the exploration of opioid-targeting natural products. (2022). PubMed Central. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
-
(Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester. SpectraBase. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]
-
Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. Universitat Autònoma de Barcelona. [Link]
-
Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. (2004). ResearchGate. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). PubMed Central. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. researchgate.net [researchgate.net]
- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Workup of Reactions with N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Introduction: The Strategic Importance of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide in Ketone Synthesis
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone in the synthesis of ketones and aldehydes due to their unique reactivity profile.[1][2] The title compound, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, is a specialized Weinreb amide that incorporates a cyclohexanone motif protected as a ketal. This structure is a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry.[3]
The principal advantage of employing a Weinreb amide, such as N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, lies in its ability to react with a single equivalent of a potent nucleophile, like a Grignard or organolithium reagent, to form a stable tetrahedral intermediate.[1] This intermediate is stabilized by chelation of the magnesium or lithium cation by the methoxy and carbonyl oxygen atoms.[1] This chelation prevents the collapse of the intermediate and the subsequent over-addition of the nucleophile, a common side reaction with other carboxylic acid derivatives that leads to the formation of tertiary alcohols.[1] The desired ketone is then liberated upon acidic workup.[2]
However, the presence of the 1,4-Dioxaspiro[4.5]decane moiety, an ethylene glycol ketal, introduces a critical consideration: acid sensitivity. While robust under neutral and basic conditions, ketals are susceptible to hydrolysis under acidic conditions, which could lead to the unintended deprotection of the cyclohexanone carbonyl group. Therefore, the workup procedure for reactions involving this substrate must be meticulously designed to ensure the selective formation of the desired ketone while preserving the integrity of the spiroketal.
This application note provides a comprehensive guide to the workup procedures for reactions of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with organometallic reagents. It will detail the rationale behind each step and provide field-proven protocols to empower researchers to achieve optimal outcomes.
Core Principles of the Workup
The successful isolation of the target ketone from the reaction of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with an organometallic reagent hinges on two key stages:
-
Controlled Quenching: The reaction must be terminated in a manner that protonates the tetrahedral intermediate to facilitate its breakdown into the ketone, while simultaneously neutralizing the highly reactive organometallic reagent. The choice of quenching agent is critical to avoid deprotection of the acid-sensitive ketal.
-
Efficient Extraction and Purification: The desired ketone must be separated from the aqueous phase, byproducts (such as N,O-dimethylhydroxylamine), and any remaining starting materials.
Visualizing the General Workup Workflow
Caption: General workflow for the workup and purification of ketones synthesized from N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
Detailed Protocols
Protocol 1: Workup for Reactions with Grignard Reagents
Grignard reagents are moderately reactive and are a common choice for reaction with Weinreb amides. The workup procedure must effectively quench the excess Grignard reagent and the magnesium alkoxide intermediate.
Step-by-Step Methodology:
-
Cooling: Upon completion of the reaction (monitored by TLC or LC-MS), ensure the reaction mixture is cooled to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the stirred reaction mixture. The use of a saturated NH₄Cl solution is recommended as it is a mild acid, sufficient to protonate the intermediate and break up the magnesium salts without causing significant hydrolysis of the spiroketal.[4]
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (or another suitable organic solvent like diethyl ether or dichloromethane). Add water to dissolve the salts.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section below.
-
Aqueous Layer Extraction: Drain the aqueous layer and extract it once more with ethyl acetate to ensure complete recovery of the product.
-
Combine and Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water and break up any minor emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup for Reactions with Organolithium Reagents
Organolithium reagents are generally more reactive and basic than Grignard reagents, necessitating a highly controlled quenching procedure.
Step-by-Step Methodology:
-
Cooling: Similar to the Grignard reaction workup, cool the reaction mixture to -78 °C (dry ice/acetone bath) or at least 0 °C before quenching.
-
Quenching: Very slowly add a saturated aqueous solution of ammonium chloride dropwise to the vigorously stirred reaction mixture. The extreme reactivity of organolithium reagents with protic sources demands a slow and controlled addition to manage the exothermic reaction.
-
Extraction and Subsequent Steps: Follow steps 3 through 9 as detailed in Protocol 1.
Troubleshooting Common Workup Challenges
| Problem | Potential Cause | Solution |
| Emulsion Formation | - Fine particulate matter (magnesium or lithium salts) stabilizing the interface.- Presence of surfactant-like byproducts. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5]- Filter the entire mixture through a pad of Celite® to remove fine particulates.[4]- Allow the separatory funnel to stand undisturbed for an extended period.[4]- If the emulsion persists, centrifugation may be effective for small-scale reactions.[5] |
| Product is Water Soluble | The resulting ketone may have some polarity, leading to partitioning into the aqueous layer. | - Perform multiple extractions (3-5 times) of the aqueous layer with the organic solvent.- "Salting out": Add solid NaCl to the aqueous layer to decrease the solubility of the organic product. |
| Deprotection of the Spiroketal | The aqueous phase became too acidic during the quench. | - Use a milder quenching agent like saturated aqueous NH₄Cl instead of dilute acids (e.g., HCl).- Ensure the quench is performed at low temperature and the quenching agent is added slowly to avoid localized areas of high acidity. |
Purification Strategy: Flash Column Chromatography
The crude product obtained after the workup will likely contain the desired ketone, unreacted starting material, and N,O-dimethylhydroxylamine. Flash column chromatography on silica gel is the most common and effective method for purification.
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of the specific ketone synthesized.
-
A good starting point for elution is a gradient from 5% to 30% ethyl acetate in hexanes.
-
The progress of the separation should be monitored by thin-layer chromatography (TLC).
-
Data Presentation: Representative Reaction Parameters
| Parameter | Grignard Reaction | Organolithium Reaction | Reference |
| Equivalents of Organometallic Reagent | 1.1 - 1.5 | 1.1 - 1.5 | General Practice |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C | [1] |
| Quenching Agent | Saturated aqueous NH₄Cl | Saturated aqueous NH₄Cl | [4] |
| Quenching Temperature | 0 °C | -78 °C to 0 °C | [1] |
| Typical Yields | 70-95% | 70-95% | [2] |
Conclusion
The workup procedure for reactions involving N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a critical step that dictates the success of the synthesis. By understanding the principles of Weinreb amide chemistry and the acid sensitivity of the spiroketal protecting group, researchers can confidently execute these reactions. The protocols and troubleshooting guide provided in this application note offer a robust framework for the efficient and high-yielding synthesis of valuable ketonic intermediates. Careful control of temperature during quenching and the use of mild acidic conditions are paramount to preserving the integrity of the final product.
References
-
PubChem. 1,4-Dioxaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. Available at: [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Available at: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Master Organic Chemistry. (2019). Addition of Organolithiums to Carboxylic Acids. Available at: [Link]
Sources
purification of products from N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide reactions
<_ APPLICATION NOTE
Effective Purification Strategies for Products of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide Reactions
Introduction
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a cornerstone functional group in modern organic synthesis, prized for its ability to react with organometallic reagents to produce ketones and aldehydes with high fidelity.[1][2] The N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a specific and valuable Weinreb amide, incorporating a protected cyclohexanone moiety. This structure is an important intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]
The key advantage of the Weinreb amide lies in the formation of a stable, five-membered cyclic intermediate upon nucleophilic addition.[1] This intermediate prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides, which often lead to tertiary alcohols instead of the desired ketone.[2][4] However, achieving high purity of the target ketone or aldehyde product is contingent upon a meticulously planned and executed purification strategy. This application note provides a comprehensive guide to the post-reaction work-up and chromatographic purification of products derived from this important class of reactions.
The Chemistry: Understanding the Reaction and Potential Impurities
Reactions involving N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide typically involve its treatment with organometallic reagents such as Grignard or organolithium species.[1][2] The reaction proceeds through a stable tetrahedral adduct which, upon acidic work-up, collapses to the desired ketone.
A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture:
-
Unreacted Weinreb Amide: Incomplete reactions will leave residual starting material.
-
N,O-dimethylhydroxylamine: A byproduct of the tetrahedral intermediate collapse.
-
Salts: Formed during the quenching of the reaction (e.g., magnesium or lithium salts).
-
Byproducts from the Organometallic Reagent: Excess reagent can be quenched to form corresponding hydrocarbons or other species.
-
Over-addition Product (Tertiary Alcohol): Although minimized by the Weinreb amide, this can still occur under certain conditions, such as elevated temperatures.[5]
-
Side-products from the Substrate: Depending on the specific organometallic reagent and reaction conditions, unintended reactions with other functional groups on the starting material can occur.
Part 1: Reaction Quenching and Aqueous Work-up
The initial purification step is a carefully controlled reaction quench followed by an aqueous work-up to remove water-soluble impurities.
Principle of the Work-up
The goal of the work-up is to hydrolyze the stable tetrahedral intermediate to the ketone, quench any excess organometallic reagent, and remove the resulting salts and the N,O-dimethylhydroxylamine byproduct.
Detailed Protocol: Quenching and Extraction
-
Cooling: Before quenching, ensure the reaction mixture is cooled to 0 °C or the reaction temperature to manage any exothermic processes.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl) to the reaction mixture with vigorous stirring.[6]
-
Expert Insight: A saturated NH₄Cl solution is often preferred as it is less harsh than strong acids and can minimize potential side reactions or degradation of sensitive functional groups. The acidic nature of NH₄Cl is sufficient to protonate the intermediate and facilitate its collapse to the ketone.
-
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the product is not water-soluble, it will reside in the organic layer. Common organic solvents for extraction include ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Extraction: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume) to ensure complete recovery of the product. Combine the organic layers.
-
Washing the Organic Layer:
-
Acid Wash (Optional but Recommended): Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove any remaining N,O-dimethylhydroxylamine as its water-soluble hydrochloride salt.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the previous step.[7]
-
Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product is now ready for chromatographic purification.
Part 2: Chromatographic Purification
Flash column chromatography is the most common and effective method for purifying products from Weinreb amide reactions on a laboratory scale.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection via TLC:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired product.[8] This ensures good separation from impurities and a reasonable elution time.
-
| Product Polarity | Typical Solvent System (Hexanes:Ethyl Acetate) | Expected Product Rf |
| Low | 9:1 to 4:1 | ~0.3 |
| Medium | 3:1 to 1:1 | ~0.3 |
| High | 1:2 to 0:1 (100% Ethyl Acetate) | ~0.3 |
| Table 1: General guidance for initial solvent system selection. |
-
Column Packing:
-
Select a column of appropriate diameter based on the amount of crude material. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[9]
-
Pack the column with silica gel as a slurry in the chosen eluent to ensure a homogenous and air-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.[10]
-
Expert Insight: For products with poor solubility in the eluent, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in an array of test tubes. The size and number of fractions will depend on the scale of the purification.
-
Monitor the elution process by TLC, spotting every few fractions to identify which contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Overall Experimental Workflow
Caption: Step-by-step workflow from reaction completion to the final pure product.
Part 3: Troubleshooting Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Product co-elutes with starting material. | Insufficient difference in polarity. | Optimize the solvent system. Try a less polar eluent to increase retention and improve separation. A gradient elution (gradually increasing solvent polarity) may be necessary. |
| Product streaks on the TLC plate and column. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine.[8] |
| Low or no recovery of the product. | The product may have decomposed on the silica gel. | Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If decomposition occurs, consider using a different stationary phase like alumina or a bonded-phase silica.[11] |
| The product appears to be water-soluble. | The product may have highly polar functional groups. | If extraction into a standard organic solvent is difficult, try saturating the aqueous layer with NaCl to decrease the polarity of the aqueous phase. For very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be required.[12] |
| Table 2: Troubleshooting guide for common purification challenges. |
Conclusion
The purification of products from reactions of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a critical step in multi-step syntheses. A successful outcome hinges on a systematic approach that begins with a well-designed aqueous work-up to remove bulk impurities, followed by careful optimization and execution of flash column chromatography. By understanding the potential byproducts and employing the protocols and troubleshooting strategies outlined in this guide, researchers can consistently achieve high purity of their target ketones and aldehydes, enabling the successful progression of their synthetic endeavors.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
Journal of Combinatorial Chemistry. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[5][6]decane-8-carboxylate. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. [Link]
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- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Welcome to the technical support guide for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this versatile synthetic intermediate. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction to the Molecule
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a bifunctional molecule featuring a Weinreb amide and a ketal-protected cyclohexanone. This structure allows for the selective introduction of various functionalities, making it a valuable building block in multi-step syntheses. The Weinreb amide provides a reliable method for the formation of ketones and aldehydes, while the 1,4-dioxaspiro[4.5]decane group protects a ketone functionality from a range of reaction conditions. Understanding the interplay between these two functional groups is critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with organometallic reagents?
Upon reaction with organometallic reagents such as Grignard reagents or organolithiums, the N-methoxy-N-methyl (Weinreb) amide is expected to undergo nucleophilic acyl substitution to form a stable tetrahedral intermediate.[1][2] Upon acidic workup, this intermediate collapses to yield the corresponding ketone. The 1,4-dioxaspiro[4.5]decane moiety, a ketal protecting group, is designed to be stable under the basic conditions of the organometallic addition.[1][3] Therefore, the expected major product after workup is a ketone at the site of the former Weinreb amide, with the ketal protecting group remaining intact, provided a non-acidic or carefully controlled acidic workup is employed.
Q2: I am observing the formation of a di-ketone in my final product. What could be the cause?
The formation of a di-ketone indicates that the 1,4-dioxaspiro[4.5]decane protecting group has been cleaved. This is a common outcome if the reaction workup is performed with strong aqueous acid.[3] Acetals and ketals are stable in basic and neutral media but are readily hydrolyzed back to the corresponding carbonyl compound under acidic conditions.[3][4]
Q3: My reaction is sluggish and gives a poor yield of the desired ketone. What are the potential reasons?
Several factors can contribute to a low yield:
-
Poor quality of the organometallic reagent: Ensure your Grignard or organolithium reagent is fresh and has been properly titrated to determine its exact molarity.
-
Steric hindrance: If the organometallic reagent is very bulky, the reaction rate may be significantly reduced.
-
Low reaction temperature: While low temperatures are necessary to maintain the stability of the tetrahedral intermediate, excessively low temperatures can hinder the reaction rate. A carefully optimized temperature profile is recommended.
-
Presence of water: Trace amounts of water in the reaction will quench the organometallic reagent, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: I have isolated a significant amount of N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide as a byproduct. What causes this?
The formation of the corresponding N-methylamide is indicative of an E2 elimination side reaction. This can occur when using highly basic and sterically hindered organometallic reagents. The base abstracts a proton from the N-methyl group of the Weinreb amide, leading to the elimination of formaldehyde and the formation of the N-methylamide anion.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature deprotection of the ketal | 1. Acidic impurities in starting materials or solvents. 2. Reaction workup with strong aqueous acid. | 1. Ensure all starting materials and solvents are free from acidic contaminants. 2. Employ a non-acidic workup, such as quenching with a saturated aqueous solution of ammonium chloride (NH4Cl), followed by extraction. If the tetrahedral intermediate requires acid for hydrolysis, use a carefully controlled amount of a weak acid and monitor the reaction closely by TLC or LC-MS to avoid deprotection. |
| Formation of an alcohol instead of a ketone | Over-addition of the organometallic reagent. | While Weinreb amides are designed to prevent over-addition, this can still occur under certain conditions.[1] Ensure the reaction is carried out at a low temperature (e.g., -78 °C) and that the organometallic reagent is added slowly and stoichiometrically. |
| Incomplete reaction | 1. Insufficient amount of organometallic reagent. 2. Reaction temperature is too low. | 1. Titrate the organometallic reagent to ensure accurate stoichiometry. 2. Allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition at low temperature and monitor the progress by TLC or LC-MS. |
| Difficulties with product purification | The product may be an oil, making crystallization difficult. | Utilize column chromatography for purification. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with a Grignard Reagent
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Reactions
Diagram 1: Desired Reaction Pathway
Caption: Desired reaction pathway to the ketone with the protecting group intact.
Diagram 2: Potential Side Reaction - Deprotection
Caption: The effect of workup conditions on the final product.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]
-
Jin, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5484-5497. [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. [Link]
-
1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
-
Acetals as Protecting Groups. (2021, December 27). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Sources
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- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Welcome to the technical support resource for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. As a bifunctional molecule, its stability is paramount for successful outcomes. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate and resolve challenges related to its potential decomposition.
Core Concepts: Understanding the Molecule's Stability
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide incorporates two key functional groups that dictate its chemical behavior:
-
The Weinreb Amide (N-methoxy-N-methylamide): This moiety is renowned for its stability against over-addition by organometallic reagents. This stability arises from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] While robust, it is not entirely inert and can be susceptible to cleavage under specific reductive or harsh hydrolytic conditions.[4][5]
-
The Spiroketal (1,4-Dioxaspiro[4.5]decane): This group serves as a protecting group for a cyclohexanone carbonyl. Like most acetals and ketals, it is highly sensitive to acidic conditions, which can catalyze its hydrolysis back to the ketone.[6][7]
Most stability issues encountered with this compound arise from the unintended cleavage of one of these two groups. This guide will help you diagnose and prevent these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low, and I see multiple spots on my TLC plate. Could the starting material be decomposing?
A: Yes, this is a strong possibility. The most common cause of decomposition is the presence of trace acid, which hydrolyzes the spiroketal. The resulting ketone-Weinreb amide will have a different polarity and appear as a new spot. See our Troubleshooting Guide 1 to analyze your reaction mixture for this species.
Q2: My NMR spectrum shows a new carbonyl peak around 200-210 ppm, but my Weinreb amide carbonyl (~165-170 ppm) is still present. What happened?
A: This is a classic sign of ketal hydrolysis. The spiroketal has been cleaved, revealing the cyclohexanone carbonyl, while the more stable Weinreb amide remains intact. The reaction conditions, workup, or even storage in a slightly acidic solvent could be the cause.
Q3: Is the Weinreb amide portion of the molecule susceptible to hydrolysis?
A: While significantly more stable than esters or acid chlorides, the Weinreb amide can be hydrolyzed to the corresponding carboxylic acid under forcing conditions, such as prolonged heating with strong aqueous acid or base (e.g., 6M HCl or 3M NaOH at reflux).[8][9][10] For most synthetic transformations, the amide is perfectly stable.
Q4: Can I use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) with this compound?
A: Caution is advised. LiAlH₄ will reduce the Weinreb amide to the corresponding aldehyde.[1][11] It will not typically cleave the N-O bond to form a secondary amide. If your goal is to preserve the Weinreb amide, avoid powerful hydride reagents. For selective N-O bond cleavage to the N-methylamide, specific metal-based reducing systems are required.[12][13]
In-Depth Analysis of Decomposition Pathways
Understanding the mechanisms of decomposition is critical for designing robust experimental protocols. The primary pathways are detailed below.
Pathway 1: Acid-Catalyzed Ketal Hydrolysis (The Most Common Pathway)
The ethylene glycol ketal is the most sensitive part of the molecule. In the presence of a protic or Lewis acid and a source of water, it will readily hydrolyze to reveal the parent ketone.
Causality: The mechanism involves protonation of one of the ketal oxygens, turning it into a good leaving group (ethylene glycol). Subsequent attack by water and deprotonation yields the ketone. This process is often faster than desired reactions if acidic conditions are not carefully controlled.
Caption: Acid-catalyzed hydrolysis of the spiroketal moiety.
Pathway 2: Weinreb Amide Cleavage
Cleavage of the Weinreb amide is less common but can occur under specific, often harsh, conditions.
-
Hydrolysis: Requires strong acid or base and heat. The products are the spiroketal-carboxylic acid and N,O-dimethylhydroxylamine.
-
Reductive Cleavage:
-
Reduction to Aldehyde: Strong hydride sources (e.g., LiAlH₄, DIBAL-H) will reduce the amide to an aldehyde without cleaving the N-O bond.[1] The intermediate is stabilized by chelation, preventing over-reduction.[3][14]
-
N-O Bond Cleavage: More specialized, powerful reducing agents (e.g., Sodium dispersion, SmI₂, or Birch conditions) can cleave the N-O bond to yield the corresponding N-methyl secondary amide.[5][12]
-
Caption: Primary decomposition pathways for the Weinreb amide group.
Summary of Decomposition Risks
| Condition | Functional Group Affected | Primary Decomposition Product(s) | Severity / Likelihood |
| Acidic (pH < 6) , aq. | Spiroketal | Ketone-Weinreb Amide | High |
| Strong Acid (e.g., 6M HCl), Heat | Weinreb Amide | Spiroketal-Carboxylic Acid | Moderate (requires harsh conditions) |
| Strong Base (e.g., 3M NaOH), Heat | Weinreb Amide | Spiroketal-Carboxylate Salt | Moderate (requires harsh conditions) |
| Strong Hydride Reductants (LiAlH₄) | Weinreb Amide | Spiroketal-Aldehyde | High (if reagent is used) |
| Dissolving Metal Reductants (Na/NH₃) | Weinreb Amide (N-O bond) | Spiroketal-N-methylamide | High (if reagent is used) |
Troubleshooting Guides and Experimental Protocols
Guide 1: Protocol for Investigating Suspected Decomposition
Objective: To identify and quantify potential decomposition products in a reaction mixture or stored sample.
Principle: This workflow uses standard analytical techniques to screen for the most likely decomposition products. A neutral workup is critical to prevent artifact formation during analysis.
Caption: Experimental workflow for troubleshooting decomposition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Carefully take an aliquot of your reaction mixture or solution.
-
Crucial Step: Quench the reaction (if applicable) and perform an extraction using a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution, pH 7 phosphate buffer). Avoid acidic washes.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the crude material alongside a reference spot of the pure starting material.
-
Elute with a standard solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Observation: The primary decomposition product (ketone-Weinreb amide) is typically more polar than the starting material and will have a lower Rf value.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Analyze via LC-MS.
-
Data Interpretation: Search for the following masses ([M+H]⁺):
-
Starting Material: C₁₂H₂₁NO₃ = 227.15 g/mol -> [M+H]⁺ = 228.16
-
Ketal Hydrolysis Product: C₁₀H₁₇NO₃ = 199.12 g/mol -> [M+H]⁺ = 200.13
-
Amide Hydrolysis Product: C₁₁H₁₈O₄ = 214.12 g/mol -> [M+H]⁺ = 215.13
-
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Dissolve the crude sample in a deuterated solvent (e.g., CDCl₃).
-
Key Diagnostic Signals:
-
Loss of Ketal: The characteristic multiplet for the -OCH₂CH₂O- protons (typically around 3.9-4.0 ppm) will decrease in intensity or disappear.
-
Formation of Ketone: The appearance of new signals in the aliphatic region (1.8-2.5 ppm) corresponding to the alpha-protons of the newly formed ketone. These signals are often broad or complex multiplets.
-
Weinreb Amide Signals: The N-CH₃ and N-OCH₃ singlets (typically 3.2 ppm and 3.7 ppm, respectively) should remain if only ketal hydrolysis has occurred.
-
-
Best Practices for Storage and Handling
To ensure the long-term stability and integrity of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C). Protect from moisture and light.
-
Solvents: Use high-purity, anhydrous, and neutral solvents for making stock solutions. Avoid chlorinated solvents for long-term storage as they can generate trace HCl over time. Protic solvents like methanol may participate in trans-ketalization if an acid catalyst is present.
-
Handling: When weighing and transferring, minimize exposure to atmospheric moisture. Use glassware that has been thoroughly dried and, if necessary, rinsed with a weak base (like a dilute triethylamine solution in hexanes) and re-dried to neutralize any acidic residues.
By understanding the inherent chemical properties of this valuable intermediate and employing careful handling techniques, you can mitigate the risks of decomposition and ensure the success and reproducibility of your synthetic work.
References
-
Mohammed, S., & El-Shehry, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 199-219. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Khalid, M., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and Their Applications. International Journal of Organic Chemistry, 9, 137-167. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
Reddy, G. S., et al. (2021). Total Synthesis of Okeaniamide A. Organic Letters, 23(15), 5899–5903. [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth., 94, 184. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
-
Pace, V., et al. (2020). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Request PDF on ResearchGate. [Link]
-
Wang, Y., et al. (2017). In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry. Analytical Methods, 9(26), 3951-3957. [Link]
-
Boock, L., & Savage, P. (1993). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Request PDF on ResearchGate. [Link]
-
Murphy, J. A., et al. (2011). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett, 2011(12), 1727-1729. [Link]
-
Boock, L. E., & Savage, P. E. (1993). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 32(10), 2244–2250. [Link]
-
Ijita, S., et al. (2023). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link]
-
da Silva, A. L., et al. (2018). Decomposition of secondary nitrosamines in amine scrubbing. Request PDF on ResearchGate. [Link]
-
Zhang, G., & Wang, Y. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Request PDF on ResearchGate. [Link]
-
Royal Society of Chemistry. (2014). Chemistry Vignettes: Amide hydrolysis. YouTube. [Link]
-
Murphy, J. A., et al. (2011). Metal-Free Reductive Cleavage of N–O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. University of Strathclyde. [Link]
-
Brown, A., & Bennet, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Legros, J., et al. (2008). Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates. The Journal of Organic Chemistry, 73(7), 2535–2541. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Welcome to the dedicated technical support guide for the purification of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile Weinreb amide intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
The synthesis of a Weinreb amide, while powerful, is often accompanied by challenging purification steps due to the polarity of the product and the nature of the reagents used.[1][2] This guide provides a structured approach to identifying and removing common impurities encountered during the synthesis of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide.
Section 1: Understanding Potential Impurities
Effective purification begins with anticipating the likely contaminants. The synthesis of this target molecule typically involves the coupling of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with N,O-dimethylhydroxylamine. This process, regardless of the specific coupling agent used (e.g., EDC, HATU, CDMT), can introduce several classes of impurities.[3]
// Nodes SM1 [label="1,4-Dioxaspiro[4.5]decane-\n8-carboxylic Acid"]; SM2 [label="N,O-Dimethylhydroxylamine\n(or HCl salt)"]; Coupling [label="Coupling Reagent\n(e.g., EDC, HATU, CDMT)"]; Base [label="Base\n(e.g., DIPEA, NMM)"]; Product [label="Target Weinreb Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Impurity1 [label="Unreacted Carboxylic Acid", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Coupling Agent Byproduct\n(e.g., DCU/EDC-urea)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Hydrolysis Product\n(Cyclohexanedione derivative)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Excess Base / Base HCl Salt", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM1 -> Product; SM2 -> Product; Coupling -> Product; Base -> Product;
SM1 -> Impurity1 [label="Incomplete\nReaction"]; Coupling -> Impurity2 [label="Stoichiometric\nByproduct"]; Product -> Impurity3 [label="Acidic Workup/\nSilica Gel", color="#FBBC05"]; Base -> Impurity4 [label="Excess\nReagent"]; } } Caption: Sources of impurities in Weinreb amide synthesis.
Table 1: Common Impurities and Diagnostic Characteristics
| Impurity Name | Common Source | Typical ¹H NMR Signal | Removal Strategy |
| Unreacted Carboxylic Acid | Incomplete amide coupling | Broad singlet >10 ppm (acid OH) | Aqueous basic wash (e.g., NaHCO₃) |
| Coupling Agent Byproducts | Stoichiometric byproduct of reaction | Varies (e.g., complex multiplets for EDC-urea) | Acidic wash, filtration, chromatography |
| N,O-dimethylhydroxylamine | Excess reagent | Singlets for N-Me and O-Me groups | Aqueous acidic wash (e.g., 1M HCl) |
| 1,4-Cyclohexanedione derivative | Ketal hydrolysis during acidic workup or chromatography[4] | Disappearance of spiroketal protons (~3.9 ppm), appearance of new ketone signals | Neutral workup, use of deactivated silica |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the purification of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide.
FAQ 1: My crude product is contaminated with a significant amount of my starting carboxylic acid. How can I remove it without risking my product?
Answer: This is a very common issue resulting from incomplete coupling. The most effective method is a selective liquid-liquid extraction that leverages the acidic nature of the impurity.
Causality: The carboxylic acid possesses a proton that is readily abstracted by a mild base, forming a water-soluble carboxylate salt. Your target Weinreb amide, being neutral, will remain in the organic phase. A weak base like sodium bicarbonate is ideal because it is strong enough to deprotonate the carboxylic acid but not strong enough to significantly hydrolyze the amide.
Experimental Protocol: Mild Basic Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer for each wash.
-
Mixing: Gently invert the funnel 10-15 times, venting frequently to release CO₂ gas that forms from the acid-base reaction. Avoid vigorous shaking, which can lead to emulsions.[5]
-
Separation: Allow the layers to separate fully and drain the aqueous layer.
-
Repeat: Repeat the wash 1-2 more times. Check the pH of the final aqueous wash to ensure it is basic (pH > 8), indicating the acid has been neutralized and removed.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Self-Validation: After the workup, acquire a ¹H NMR spectrum of the crude material. The characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) should be absent.
FAQ 2: After my workup, I see a significant amount of a poorly-defined, insoluble white solid. What is it and how do I get rid of it?
Answer: This is almost certainly the urea byproduct from a carbodiimide-based coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While EDC-urea has some water solubility under acidic conditions, it can often precipitate or remain in the organic layer.[5]
Causality: The "spent" coupling reagent forms a urea derivative. By washing with a dilute acid, the dimethylamino group on the EDC-urea is protonated, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.
// Nodes Start [label="Crude Product in\nOrganic Solvent (EtOAc/DCM)"]; Wash1 [label="Wash with 1M HCl (aq)\n(x2)"]; Wash2 [label="Wash with sat. NaHCO3 (aq)\n(x2)"]; Wash3 [label="Wash with Brine"]; Dry [label="Dry (Na2SO4)"]; Evap [label="Concentrate"]; Pure [label="Purified Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aqueous1 [label="Aqueous Layer:\n- EDC-Urea\n- Excess Base", shape=note, fillcolor="#FFFFFF"]; Aqueous2 [label="Aqueous Layer:\n- Unreacted Acid", shape=note, fillcolor="#FFFFFF"];
// Edges Start -> Wash1; Wash1 -> Wash2; Wash2 -> Wash3; Wash3 -> Dry; Dry -> Evap; Evap -> Pure;
Wash1 -> Aqueous1 [style=dashed, arrowhead=none]; Wash2 -> Aqueous2 [style=dashed, arrowhead=none]; } } Caption: Liquid-liquid extraction workflow for impurity removal.
Experimental Protocol: Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM.
-
Acidic Extraction: Wash the organic solution with 1M HCl (or 5% citric acid). Perform this wash twice. This step removes the urea byproduct and any excess basic reagents like DIPEA or NMM.
-
Neutralizing Wash: Follow with a wash using saturated aqueous NaHCO₃ to remove any remaining acidic starting material and to neutralize the organic layer.
-
Brine Wash: Complete the sequence with a brine wash.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
Trustworthiness Note: If your crude product is a solid, you can often remove the majority of the urea by filtration. Before the aqueous workup, triturate the crude solid with a solvent in which the product is soluble but the urea is not (e.g., diethyl ether or a mixture of hexane/EtOAc). Filter off the insoluble urea and then proceed with the workup on the filtrate.
FAQ 3: My NMR spectrum looks clean, but my product streaks badly on a silica TLC plate. How can I get clean separation via flash chromatography?
Answer: Streaking (or tailing) on silica gel is common for polar compounds, especially amides which can interact strongly with the acidic silanol groups on the silica surface. This leads to poor separation and broad elution bands.
Causality: The lone pairs on the nitrogen and oxygen atoms of the amide can form hydrogen bonds with the Si-OH groups of the stationary phase. This strong interaction slows the compound's movement unevenly, causing streaking. To mitigate this, you can either make the mobile phase more competitive or "cap" the active sites on the silica.
Experimental Protocol: Optimizing Flash Chromatography
-
Solvent System Selection: The target molecule is quite polar. A good starting point for your mobile phase is a mixture of a nonpolar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[6][7]
-
Begin TLC analysis with 50% EtOAc/Hexane.
-
If the Rf is too low, switch to a stronger solvent system like 2-5% MeOH/DCM.
-
-
Additive for Tailing Reduction: To prevent streaking, add a small amount of a basic modifier to your mobile phase.
-
Add 0.5-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide per 100 mL of eluent. The base will preferentially interact with the acidic silanol groups, allowing your amide to elute more cleanly.
-
-
Column Loading: For best results, dry-load your sample. Adsorb the crude product onto a small amount of silica gel (or Celite® if degradation is a concern). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the use of a strong loading solvent that can disrupt the top of the column.[8]
-
Running the Column: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.[9]
Table 2: Recommended Starting Conditions for Flash Chromatography
| Mobile Phase System | Gradient | Additive (Optional) | Target Rf on TLC |
| Ethyl Acetate / Hexanes | Start 30% EtOAc, gradient to 100% | 0.5% Et₃N | 0.25 - 0.35 |
| Methanol / Dichloromethane | Start 1% MeOH, gradient to 10% | 0.5% Et₃N | 0.25 - 0.35 |
FAQ 4: My product seems to be degrading during purification, and I'm seeing a new peak around 2.5-3.0 ppm in my ¹H NMR. What is happening?
Answer: This is a classic sign of hydrolysis of the 1,4-dioxaspiro[4.5]decane ketal protecting group. This spirocycle is sensitive to acid, and prolonged exposure to standard silica gel (which is acidic) or an overly aggressive acidic workup can cleave the ketal to reveal the parent cyclohexanedione.[4][10]
Causality: The mechanism of ketal hydrolysis is acid-catalyzed. Protons from the silica surface or residual acid from a workup can initiate the cleavage, leading to the formation of the corresponding ketone and ethylene glycol. The new signals around 2.5-3.0 ppm are characteristic of the methylene protons adjacent to the newly formed carbonyl group.
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NeutralSilica [label="Neutralized Silica Gel\n(Washed with Et3N)"]; Alumina [label="Basic Alumina"]; StableProduct [label="Target Weinreb Amide\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Product -> Silica [label="Exposure during\nChromatography"]; Silica -> Degraded [color="#EA4335"];
Product -> NeutralSilica [label="Purification"]; Product -> Alumina [label="Purification"]; NeutralSilica -> StableProduct [color="#34A853"]; Alumina -> StableProduct [color="#34A853"]; } } Caption: Mitigating on-column degradation of acid-sensitive compounds.
Mitigation Strategies:
-
Neutralize Your Workup: Ensure your final aqueous wash is neutral or slightly basic before drying and concentrating your product. Avoid any contact with strong acids.
-
Use Deactivated Silica Gel: Before packing your column, prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexane) and add 1% triethylamine. This will neutralize the acidic sites on the silica surface. Let it sit for 15-20 minutes before packing the column.
-
Switch to a Different Stationary Phase: If the product is highly sensitive, consider using a different stationary phase altogether.
-
Neutral Alumina: Alumina is generally more basic than silica and can be an excellent alternative for acid-sensitive compounds. You will need to re-develop your solvent system using TLC plates coated with alumina.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase chromatography using water/acetonitrile or water/methanol as the eluent is an excellent, non-acidic purification method.
-
References
-
Balasubramaniam, S., & Pandi, S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 194-206. [Link][1]
-
ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link][11]
-
Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861. [Link][12]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link][3]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link][13]
-
Zhang, L. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link][4]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link][5]
-
Singh, M. S., & Singh, A. K. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link][14]
-
Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. [10]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link][6]
-
Williamson, K. L., & Masters, K. M. (2016). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 93(9), 1597-1601. [Link][9]
-
Organim. (2018). How to set-up a flash chromatography silica column and actually succeed at separation. [Link][8]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. orgsyn.org [orgsyn.org]
- 10. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide Additions
Welcome to the technical support center for optimizing nucleophilic additions to N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high selectivity in their synthetic routes. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and explain the underlying stereochemical principles that govern these reactions.
Introduction: The Challenge of Stereocontrol
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a valuable intermediate, combining the reliability of a Weinreb amide for ketone synthesis with a protected cyclohexanone core. The primary challenge in its application lies in controlling the diastereoselectivity of nucleophilic additions. The resulting stereocenter's configuration is determined by the facial selectivity of the incoming nucleophile, which is influenced by the conformational preference of the cyclohexane ring and the electronic and steric nature of the dioxaspiroketal. This guide will provide a framework for rationally addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide and how does it influence nucleophilic additions?
A1: The cyclohexane ring of the molecule adopts a chair conformation. Due to the steric bulk of the 1,4-dioxaspiro[4.5]decane group, the carboxamide substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1][2] This equatorial preference is a critical starting point for predicting the trajectory of the incoming nucleophile. Bulky substituents on a cyclohexane ring favor the equatorial position to reduce steric strain.[3]
Q2: What are the expected stereochemical outcomes of nucleophilic additions to this Weinreb amide?
A2: The stereochemical outcome is primarily dictated by the interplay between the Felkin-Anh model and potential chelation control.
-
Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face.[4] Given the equatorial position of the carboxamide group, the nucleophile would be expected to approach from the axial face to avoid steric clash with the adjacent ring hydrogens.
-
Chelation Control: If a Lewis acidic organometallic reagent (like a Grignard reagent) is used, the Lewis acid can coordinate with both the carbonyl oxygen and one of the oxygens of the dioxaspiroketal.[5] This chelation can lock the conformation and may direct the nucleophile to attack from the equatorial face.
The dominant pathway will depend on the specific nucleophile, solvent, and temperature.
Q3: My reaction is showing low diastereoselectivity. What are the most likely causes?
A3: Low diastereoselectivity can stem from several factors:
-
Insufficient Temperature Control: The tetrahedral intermediate formed during the addition to a Weinreb amide is stabilized by chelation with the N-methoxy group, but this stability is temperature-dependent.[6] If the reaction temperature is too high, this intermediate can collapse prematurely, leading to a loss of selectivity.
-
Conformational Flexibility: At higher temperatures, the energy difference between the chair conformers of the cyclohexane ring may be more easily overcome, leading to a mixture of products.
-
Nucleophile Reactivity: Highly reactive nucleophiles may react too quickly for subtle stereodirecting effects to exert significant influence.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the degree of chelation and the transition state energies of the competing pathways.
Q4: I am observing over-addition of my organometallic reagent to form a tertiary alcohol. How can I prevent this?
A4: Over-addition is a common issue when the ketone product is more reactive than the starting Weinreb amide.[7] While the chelated tetrahedral intermediate of the Weinreb amide addition is designed to prevent this, certain conditions can lead to its breakdown.[6] To mitigate this:
-
Maintain Low Temperatures: Perform the reaction at -78 °C and ensure the temperature does not rise significantly during the addition of the nucleophile or the quench.[8]
-
Slow Addition: Add the nucleophile dropwise to maintain a low concentration and prevent localized heating.
-
Careful Quenching: Quench the reaction at low temperature with a non-aqueous quencher like solid ammonium chloride or a pre-cooled methanol solution before warming to room temperature.[8]
-
Titrate the Nucleophile: Ensure you are using the correct stoichiometry of your organometallic reagent by titrating it before use.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Reaction temperature is too high.2. Competing Felkin-Anh and chelation pathways.3. Highly reactive nucleophile. | 1. Decrease the reaction temperature to -78 °C or lower.2. Experiment with different Lewis acids or solvents to favor one pathway.3. Consider using a less reactive organometallic reagent (e.g., an organozinc or organocuprate). |
| Over-addition Product Observed | 1. Premature collapse of the tetrahedral intermediate.2. Excess of a highly reactive nucleophile.3. Quenching at elevated temperatures. | 1. Maintain strict temperature control at -78 °C throughout the reaction and quench.2. Use a stoichiometric amount of the nucleophile and add it slowly.3. Quench the reaction at -78 °C with a suitable quenching agent.[8] |
| Low Conversion/No Reaction | 1. Inactive organometallic reagent.2. Steric hindrance from the substrate.3. Insufficient reaction time or temperature. | 1. Titrate the organometallic reagent to confirm its concentration.2. Consider using a smaller, more reactive nucleophile.3. Allow the reaction to stir for a longer period at low temperature, or slowly warm to a slightly higher temperature (e.g., -40 °C) while monitoring the reaction progress. |
| Decomposition of Starting Material | 1. Presence of acidic or basic impurities.2. Instability of the substrate under the reaction conditions. | 1. Ensure all reagents and solvents are pure and dry.2. Use freshly prepared or purified N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide. |
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
This protocol is adapted from standard procedures for Weinreb amide synthesis.[9][10]
-
Preparation of the Carboxylic Acid: Start with methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Hydrolyze the ester using standard saponification conditions (e.g., LiOH in THF/water) to obtain 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
-
Amide Coupling:
-
Dissolve the carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent (e.g., 1.1 equivalents of N,N'-carbonyldiimidazole (CDI) or a carbodiimide like DCC with an activator like HOBt).
-
Stir at room temperature for 1-2 hours to form the activated ester.
-
Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.
-
Stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Nucleophilic Addition to N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
-
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Weinreb amide dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Nucleophile Addition:
-
Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium, typically 1.1-1.5 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Quenching and Work-up:
-
While maintaining the temperature at -78 °C, quench the reaction by the slow addition of a pre-cooled saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting ketone by flash column chromatography.
-
Mechanistic Considerations and Visualization
The stereochemical outcome of the nucleophilic addition is a result of the competition between different transition states. The following diagrams illustrate the key concepts.
Caption: Conformational equilibrium of the cyclohexane ring.
Caption: Competing pathways for nucleophilic addition.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved from [Link]
-
Overaddition of grignard to weinreb amide. (2025). Reddit. Retrieved from [Link]
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of methyl 1,4-dioxaspiro[3]decane-8-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved from [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. (2022). Angewandte Chemie International Edition. Retrieved from [Link]
-
acetals and ketals as protecting groups. (2019). YouTube. Retrieved from [Link]
-
N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyclohexane Chair Conformation and Axial Equatorial Stability. (2016). YouTube. Retrieved from [Link]
-
N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses. Retrieved from [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]
-
Axial and Equatorial Planes on the Chair Conformation of Cyclohexane - Organic Chemistry I. (2013). YouTube. Retrieved from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. Retrieved from [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. Retrieved from [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus Chimie. Retrieved from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. prepchem.com [prepchem.com]
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide storage and stability issues.
An N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide Technical Support Guide
Welcome to the technical support center for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven insights to ensure the integrity of your experiments.
Understanding the Molecule: A Tale of Two Moieties
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a compound featuring two critical functional groups that dictate its behavior:
-
The Weinreb Amide: The N-methoxy-N-methylamide group is a highly valued acylating agent in modern organic synthesis. Its principal advantage is its reaction with organometallic reagents (e.g., Grignard, organolithiums) or hydrides to form a stable, chelated tetrahedral intermediate.[1][2][3] This stability prevents the common problem of over-addition, allowing for the clean synthesis of ketones or aldehydes upon workup.[4][5]
-
The Spirocyclic Ketal: The 1,4-Dioxaspiro[4.5]decane moiety is an ethylene ketal protecting the C8-carbonyl of the original cyclohexanone ring.[6] Ketals are robust protecting groups, stable to basic, nucleophilic, and reducing conditions. However, they are inherently sensitive to acid, which will catalyze their hydrolysis back to the corresponding ketone.
The interplay between the stability of the Weinreb amide and the acid-lability of the ketal forms the basis for most of the storage and handling considerations for this molecule.
Caption: Key functional moieties of the title compound.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues.
Part 1: Storage and Handling
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: For long-term stability, the compound should be stored under the following conditions:
-
Temperature: ≤ 4°C (refrigerated). Cool conditions slow down potential degradation pathways.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen.
-
Container: A tightly sealed, amber glass vial or bottle to protect from light and prevent moisture ingress.
Causality: The primary long-term stability concern is the slow hydrolysis of the ketal moiety, which can be initiated by trace amounts of moisture. Storing it cold and under a dry, inert atmosphere minimizes this risk. The general recommendation for similar stable compounds is to store them in a cool, well-ventilated place.[7]
Question 2: How sensitive is the compound to ambient air and moisture during weighing and handling?
Answer: The compound is moderately sensitive. While the Weinreb amide itself is quite stable, the ketal protecting group is susceptible to acid-catalyzed hydrolysis. Atmospheric moisture, especially in the presence of trace acidic impurities on glassware or spatulas, can lead to slow degradation.
Best Practices for Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Minimize the time the container is open to the air.
-
Use clean, dry glassware and tools. If necessary, oven-dry or flame-dry glassware before use.
-
Once the desired amount is dispensed, flush the container with an inert gas before sealing and returning to cold storage.
Question 3: My NMR analysis of a freshly opened bottle shows a small impurity with a peak around 2.0-2.5 ppm and a carbonyl signal in the 13C NMR. What is it?
Answer: You are likely observing the product of ketal hydrolysis: N-methoxy-N-methyl-4-oxocyclohexane-1-carboxamide . The acidic conditions required for this hydrolysis can come from various sources, including:
-
Trace acid impurities in the storage container or on lab equipment.
-
Slow reaction with atmospheric moisture over time.
-
Exposure to acidic silica gel during a previous purification.
This impurity arises from the primary degradation pathway for this molecule.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Part 2: Reaction and Workup Troubleshooting
Question 4: My reaction with a Grignard reagent is giving a low yield of the desired ketone. Could the starting material be the problem?
Answer: Yes, there are two primary stability-related issues that could cause low yields:
-
Starting Material Purity: As discussed in Question 3, if your starting material has partially hydrolyzed to the ketone-containing impurity, that portion of the material will not yield the desired product. The Grignard reagent will react with the impurity's ketone, leading to a tertiary alcohol byproduct. We recommend running a quick quality check (e.g., 1H NMR) on your starting material before use.
-
Reaction Conditions: While Weinreb amides are robust, using highly basic or sterically hindered nucleophiles can sometimes lead to a side reaction involving the elimination of the methoxy group.[1] However, the most common cause of failure is related to the quality of the organometallic reagent or improper reaction setup (e.g., presence of moisture).
Question 5: I am observing a significant amount of a tertiary alcohol byproduct, suggesting over-addition. Why is the Weinreb amide not preventing this?
Answer: The stability of the chelated tetrahedral intermediate is the cornerstone of the Weinreb reaction, and its collapse is what leads to over-addition.[1][3] This stability is temperature-dependent.
Potential Causes for Over-Addition:
-
Elevated Reaction Temperature: Running the reaction at temperatures significantly above 0°C or allowing it to warm up prematurely can cause the tetrahedral intermediate to break down before the workup. This releases the ketone into the reaction mixture, where it will rapidly react with a second equivalent of the organometallic reagent.
-
Prolonged Reaction Times at Higher Temperatures: Similar to the above, extended reaction times at non-optimal temperatures can lead to the same issue.
Protocol: Standard Weinreb Ketone Synthesis
-
Dissolve N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide (1 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organolithium or Grignard reagent (1.1-1.2 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous extraction (e.g., with EtOAc or CH2Cl2).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Trustworthiness: This protocol is designed to be self-validating. By keeping the temperature low, you ensure the stability of the intermediate.[1] The quench at low temperature neutralizes the reactive organometallic before the intermediate has a chance to collapse at a higher temperature.
Caption: Desired vs. undesired reaction pathways.
Question 6: My purification by silica gel chromatography is causing deprotection of the ketal. How can I avoid this?
Answer: Standard silica gel is slightly acidic and can easily hydrolyze the ketal protecting group.
Purification Strategies:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (or another volatile base). After stirring for 15-30 minutes, pack the column as usual. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), for chromatography.
-
Non-Chromatographic Purification: If possible, purify the compound by crystallization or distillation to avoid contact with acidic stationary phases altogether.
Summary of Product Specifications
| Property | Value |
| Chemical Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol [8] |
| CAS Number | 158243-48-2[8] |
| Appearance | Typically an oil or low-melting solid |
| Key 1H NMR Signals | ~3.7 ppm (s, 3H, N-OCH3), ~3.2 ppm (s, 3H, N-CH3), ~3.9 ppm (m, 4H, ketal -OCH2CH2O-) |
| Primary Impurity Signal | ~2.2 ppm (m, protons alpha to ketone) if ketal is hydrolyzed |
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 180-197. [Link]
-
Wikipedia contributors. (2023, December 2). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3B. [Link]
-
Synerzine. (2018). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-. [Link]
-
Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
jerepierre. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem Compound Database. [Link]
- This reference was not directly applicable to the core topic.
- This reference was for a rel
- This reference was not directly applicable to the core topic.
- This reference was not directly applicable to the core topic.
-
Alachem. (n.d.). N-Methoxy-N-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxaMide. [Link]
- This reference was not directly applicable to the core topic.
-
Singh, U. P., & Singh, R. P. (2010). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Organic Chemistry International, 2010, 434816. [Link]
- This reference was not directly applicable to the core topic.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. 158243-48-2 | N-メトキシ-N-メチル-1,4-ジオキサスピロ[4.5]デカン-8-カルボキサアミド | N-Methoxy-N-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxaMide - アラケム株式会社 [alachem.co.jp]
Validation & Comparative
A Comparative Guide to the Mechanistic Nuances of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for reliable and high-yielding methods for carbon-carbon bond formation is perpetual. Among the arsenal of synthetic tools, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally useful intermediates for the synthesis of ketones and aldehydes.[1][2] This guide provides an in-depth analysis of the mechanistic principles governing the reactions of a specific Weinreb amide, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. This compound is of particular interest due to the presence of a spirocyclic ketal, a common protecting group for ketones, making it a valuable building block in multi-step syntheses, particularly in drug discovery and development.[3][4] We will explore the causality behind its reactivity, compare its performance with alternative synthetic strategies, and provide detailed experimental protocols to ensure reproducibility and self-validation.
The Weinreb Amide Advantage: A Mechanistic Overview
The primary advantage of employing Weinreb amides in ketone synthesis lies in their ability to circumvent the common problem of over-addition that plagues reactions of organometallic reagents with other carboxylic acid derivatives like esters and acid chlorides.[5][6] The ketone product of these reactions is often more reactive than the starting material, leading to the formation of tertiary alcohols as byproducts.[7]
The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this issue.[5] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][7] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., MgX⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) of the nucleophile, forming a stable five-membered ring.[7][8] This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination of the N-methoxy-N-methylamino group to form the ketone in situ.[9] The ketone is only liberated upon acidic workup, which quenches the reaction and breaks down the stable intermediate.[5][7]
Caption: General mechanism of the Weinreb-Nahm ketone synthesis.
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: A Case Study
The title compound, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, incorporates a valuable structural motif. The 1,4-dioxaspiro[4.5]decane core is a protected form of 1,4-cyclohexanedione, a versatile precursor in the synthesis of various biologically active molecules.[10][11] The Weinreb amide functionality at the 8-position allows for the precise introduction of a carbon substituent, which can then be elaborated into a ketone.
Experimental Protocol: Reaction with an Organometallic Reagent
This protocol provides a general procedure for the reaction of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide with a Grignard reagent.
Materials:
-
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide[12]
-
Organomagnesium bromide (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Dissolve N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Performance Comparison with Alternative Ketone Synthesis Methods
While the Weinreb amide approach is highly effective, it is essential to consider alternative methods for ketone synthesis from carboxylic acid derivatives to make informed experimental choices.[13][14]
| Method | Starting Material | Reagent(s) | Key Advantages | Key Disadvantages |
| Weinreb Amide Synthesis | Weinreb Amide | Organometallic Reagent (Grignard, Organolithium) | High yields, minimal over-addition, good functional group tolerance.[2][9] | Requires prior synthesis of the Weinreb amide from the corresponding carboxylic acid. |
| Reaction with Organolithiums | Carboxylic Acid | 2 equivalents of Organolithium Reagent | Direct conversion from the carboxylic acid.[15] | Requires careful control of stoichiometry and temperature to avoid over-addition; limited functional group tolerance due to the high basicity of organolithiums.[15] |
| Acid Chloride Acylation | Acid Chloride | Organocuprate (Gilman reagent) | Generally good yields for ketone formation. | Acid chlorides are often moisture-sensitive and can be challenging to handle; organocuprates can be sensitive to air and moisture. |
| Nitrile Addition | Nitrile | Grignard or Organolithium Reagent | Readily available starting materials. | The intermediate imine requires hydrolysis to yield the ketone; can be prone to side reactions. |
Data Presentation: The choice of method often depends on the specific substrate and the desired complexity of the final product. For the synthesis of a ketone from the 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid precursor, the Weinreb amide approach offers a balance of reliability and efficiency, despite the additional step of amide formation.
Caption: Comparison of synthetic workflows.
Trustworthiness and Self-Validation
The protocols and mechanistic understanding presented here are grounded in well-established principles of organic chemistry.[2][5] The reliability of the Weinreb amide methodology is self-validating through consistent high yields and the absence of over-addition products, which can be readily confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The stability of the chelated intermediate has been supported by both spectroscopic and kinetic analyses.[5]
Conclusion
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide stands as a robust and versatile intermediate in organic synthesis. Its reactions, governed by the formation of a stable chelated intermediate, offer a predictable and high-yielding pathway to functionalized spirocyclic ketones. While alternative methods exist, the Weinreb amide approach provides a superior level of control, minimizing side reactions and ensuring the efficient construction of complex molecular architectures. This makes it an invaluable tool for researchers in drug development and other areas of chemical science.
References
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
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Weinreb ketone synthesis. Wikipedia. [Link]
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N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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Carboxylic Acids to Ketones. Chemistry Steps. [Link]
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Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
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A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC. [Link]
-
Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. ResearchGate. [Link]
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Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]- propanamide, C11H14N2O5S. ResearchGate. [Link]
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Weinreb amides. Avanti Polar Lipids. [Link]
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18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]
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Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Chemistry Stack Exchange. [Link]
-
Aldehyde Ketone Carboxylic Acid & Derivatives (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]
- Method for producing ketones from carboxylic acid anhydrides.
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Synthesis of ketones from carboxylic acids.. ResearchGate. [Link]
-
Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. [Link]
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
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A Comparative Guide to Purity Assessment of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
In the landscape of pharmaceutical development and complex organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, a specialized Weinreb amide, serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural features, comprising a spiroketal and a Weinreb amide moiety, necessitate a multi-faceted analytical approach to ensure its purity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical workflow for a comprehensive purity assessment.
The Criticality of Purity: Why a Rigorous Assessment is Non-Negotiable
Even trace amounts of impurities in N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide can have cascading effects on downstream reactions and the final API.[1] Potential impurities, arising from the synthesis of the precursor 1,4-Dioxaspiro[4.5]decan-8-one or the subsequent amidation, can include unreacted starting materials, byproducts from side reactions, or degradation products.[2] These impurities can lead to the formation of unwanted side products, reduce reaction yields, and introduce toxic components into the final drug substance. Therefore, a robust and validated analytical strategy is paramount.
Recommended Analytical Workflow
A comprehensive purity assessment of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide should not rely on a single technique but rather a combination of orthogonal methods to provide a complete picture of the sample's composition. The following workflow is recommended for a thorough evaluation:
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.[3] The choice of a reversed-phase method is logical due to the moderate polarity of the molecule.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and ability to retain moderately polar to nonpolar compounds. The long alkyl chains provide sufficient hydrophobic interaction with the spiroketal and the hydrocarbon backbone of the molecule.
-
Mobile Phase Gradient: A gradient of water and acetonitrile is employed to ensure the elution of a wide range of potential impurities with varying polarities. The gradient starts with a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main compound and any nonpolar impurities.
-
UV Detection: Although the target molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often sufficient for detecting the amide bond and other UV-active impurities. For higher sensitivity and specificity, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for the separation and identification of volatile and semi-volatile compounds.[4] For N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, GC-MS is particularly useful for detecting residual solvents from the synthesis and any thermally stable, low molecular weight byproducts.
Causality of Experimental Choices:
-
Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, offering a balance of retention for a variety of potential impurities.
-
Temperature Programming: A temperature gradient is essential to elute compounds with a range of boiling points, from volatile solvents to the target analyte and higher-boiling impurities.
-
Mass Spectrometric Detection: MS detection provides structural information, allowing for the confident identification of unknown peaks by comparing their mass spectra to library databases.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
qNMR has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measure of purity.
Causality of Experimental Choices:
-
Internal Standard: An internal standard of known purity and concentration is crucial for accurate quantification. The standard should have signals that do not overlap with the analyte's signals, be chemically inert, and soluble in the same deuterated solvent. For N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, a suitable internal standard could be maleic acid or dimethyl sulfone, depending on the solvent used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is critical to ensure complete relaxation of all nuclei, leading to accurate signal integration.
-
Choice of Signals for Integration: Signals that are sharp, well-resolved, and in a region of the spectrum free from other signals should be chosen for integration. For the target compound, the singlets corresponding to the N-methoxy and N-methyl protons are ideal candidates.
Experimental Protocol: 1H qNMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally by T1 measurement).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Calculation of Purity:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Analytes | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Selectivity | Good, dependent on column and mobile phase. | Excellent, especially with MS detection. | Excellent, highly specific to molecular structure. |
| Sensitivity | Moderate to high, detector dependent. | High to very high. | Moderate, dependent on magnetic field strength. |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). | Absolute (with a certified internal standard). |
| Impurity ID | Limited with UV; requires MS detector. | Excellent with MS library matching. | Possible for known impurities; structural elucidation for unknowns. |
| Strengths | Robust, versatile, widely available. | High resolution, excellent for volatile impurities and solvents. | High precision, accuracy, absolute quantification. |
| Limitations | Lower resolution than GC, may require derivatization for some compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires more sample. |
Potential Impurities and Their Detection
Based on the synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, which typically involves the reaction of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent, the following impurities should be considered:
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (Starting Material): Detectable by HPLC and potentially by GC-MS after derivatization. In ¹H NMR, the carboxylic acid proton would be a broad singlet.
-
N,O-dimethylhydroxylamine (Reagent): A volatile impurity best detected by GC-MS.
-
Coupling Agent Byproducts: For example, if DCC is used as a coupling agent, dicyclohexylurea (DCU) will be formed.[6] DCU has low solubility in many organic solvents and can often be removed by filtration, but residual amounts may be detected by HPLC.
-
Side-reaction Products: Over-reaction or side reactions can lead to various byproducts. LC-MS/MS is the most powerful tool for the identification of these unknown impurities.
-
Degradation Products: The spiroketal is susceptible to hydrolysis under acidic conditions, which would lead to the formation of the corresponding ketone. The Weinreb amide itself can undergo hydrolysis to the carboxylic acid. These degradation products can be monitored by HPLC.
Conclusion
A comprehensive and trustworthy assessment of the purity of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide necessitates a multi-pronged analytical strategy. While HPLC provides a robust method for routine purity checks, GC-MS is essential for identifying volatile impurities and residual solvents. For an absolute and highly accurate purity determination, qNMR stands as the definitive technique. By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and the safety of the final pharmaceutical products.
References
-
TutorChase. How do you prepare a Weinreb amide? [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
ARKIVOC. An efficient conversion of carboxylic acids into Weinreb amides [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review) [Internet]. 2020 Apr 22 [cited 2024 Jan 26];36(2):206–19. Available from: [Link]
- Google Patents. Novel process for the preparation of weinreb amide derivatives [Internet]. [cited 2024 Jan 26].
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [Internet]. 2024 Oct 14 [cited 2024 Jan 26]. Available from: [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and their Applications [Internet]. [cited 2024 Jan 26]. Available from: [Link]
- Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
-
Scribd. GC Analysis Amide | PDF | Chromatography [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Korea Science. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
ResearchGate. (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decane, 8-(methylthio)- | C9H16O2S | CID - PubChem [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Alachem. 158243-48-2 | N-Methoxy-N-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxaMide [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
MDPI. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts [Internet]. [cited 2024 Jan 26]. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR) [Internet]. [cited 2024 Jan 26]. Available from: [Link]
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A Senior Application Scientist's Guide to Stereoselectivity in Reactions of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide and its Analogs
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its interaction with biological targets. This guide provides an in-depth analysis of the stereoselectivity in reactions involving N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, a versatile building block in medicinal chemistry. In the absence of direct, comprehensive experimental data on this specific Weinreb amide, this guide will draw upon well-established principles and experimental results from closely analogous cyclohexanone-derived systems to predict and compare stereochemical outcomes. We will explore the inherent diastereoselectivity of the spirocyclic system and compare it with powerful stereodirecting methods, including the use of chiral auxiliaries, organocatalysis, and biocatalysis.
The Target System: A Spirocyclic Weinreb Amide with Therapeutic Potential
The 1,4-dioxaspiro[4.5]decane scaffold is a prevalent motif in numerous biologically active compounds and natural products. Its rigid, chair-like conformation provides a well-defined three-dimensional architecture that can be exploited to control the orientation of appended functional groups. The incorporation of a Weinreb amide (N-methoxy-N-methylamide) at the C8 position offers a robust handle for the introduction of various carbon-based substituents through nucleophilic addition, a key strategy in the synthesis of complex molecules.
The synthesis of the precursor, 1,4-dioxaspiro[4.5]decan-8-one, is readily achieved from 1,4-cyclohexanedione through selective ketalization.[1] This ketone can then be converted to the corresponding carboxylic acid and subsequently to the target Weinreb amide.
Caption: Synthetic route to the target Weinreb amide.
The stereochemical outcome of nucleophilic additions to the Weinreb amide is governed by the conformational preference of the spirocyclic system and the trajectory of the incoming nucleophile. The cyclohexane ring of the 1,4-dioxaspiro[4.5]decane system adopts a chair conformation. Nucleophilic attack on the carbonyl carbon of the Weinreb amide can occur from either the axial or equatorial face. The relative energies of the transition states for these two pathways will determine the diastereoselectivity of the reaction.
Predicting Stereoselectivity: Felkin-Anh and Cram-Chelation Models
For nucleophilic additions to carbonyl compounds adjacent to a stereocenter, the Felkin-Anh and Cram-chelation models provide a powerful predictive framework.[2][3][4][5]
-
Felkin-Anh Model: This model predicts that the largest substituent on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[2][3][4][5]
-
Cram-Chelation Model: When a chelating group (e.g., an oxygen or nitrogen atom) is present on the adjacent stereocenter, it can coordinate with the metal cation of the organometallic nucleophile, forming a rigid five- or six-membered ring. This chelation constrains the conformation of the substrate and directs the nucleophile to attack from the less hindered face.[2][5]
In the case of N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, the spirocyclic ketal oxygen atoms are potential chelating groups. However, their ability to form a stable chelate with the incoming nucleophile will depend on the reaction conditions and the nature of the organometallic reagent.
Comparison with Chiral Auxiliary-Controlled Reactions
To achieve high levels of stereocontrol, chiral auxiliaries are often employed.[6] These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Evans Oxazolidinones
Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries.[7][8] When attached to a carboxylic acid derivative, they form a chiral N-acyl oxazolidinone. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation and aldol reactions.
Oppolzer's Sultam
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from camphor.[9][10][11][12][13] It provides excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol reactions. The rigid bicyclic structure of the sultam provides a well-defined chiral environment that effectively directs the approach of reagents.
The table below provides a hypothetical comparison of the expected diastereoselectivity for the addition of a generic organolithium reagent (RLi) to the target Weinreb amide versus an analogous system employing an Evans oxazolidinone or Oppolzer's sultam as a chiral auxiliary. The data for the chiral auxiliary examples are based on typical results reported in the literature for similar systems.
| Method | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Substrate Control | N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | RLi | [Data to be sourced - expected to be low to moderate] | [Data to be sourced] |
| Evans Auxiliary | N-(1,4-dioxaspiro[4.5]decane-8-carbonyl)oxazolidinone | RLi | >95:5 | ~80-95 |
| Oppolzer's Sultam | N-(1,4-dioxaspiro[4.5]decane-8-carbonyl)sultam | RLi | >95:5 | ~80-95 |
Alternative Strategies: Organocatalysis and Biocatalysis
In addition to substrate and auxiliary control, organocatalysis and biocatalysis offer powerful and often more environmentally friendly alternatives for achieving high levels of stereoselectivity.
Asymmetric Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of cyclic ketones, chiral amines and their derivatives are particularly effective in promoting enantioselective reactions. For instance, the enantioselective Michael addition of various nucleophiles to α,β-unsaturated derivatives of 1,4-dioxaspiro[4.5]decan-8-one can be achieved with high enantiomeric excess using chiral organocatalysts.
Caption: General scheme for an organocatalytic Michael addition.
Biocatalysis
Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations with exquisite stereocontrol. Ketoreductases, for example, can reduce the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol with high enantioselectivity.[14][15] Similarly, lipases can be used for the kinetic resolution of racemic esters derived from the spirocyclic scaffold. The mild reaction conditions and high selectivity make biocatalysis an attractive option for the synthesis of chiral building blocks.[16][17]
| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |
| Organocatalysis | Chiral Proline Derivative | α,β-Unsaturated 1,4-dioxaspiro[4.5]decan-8-one | Michael Adduct | >90% |
| Biocatalysis | Ketoreductase | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-ol | >99% |
Experimental Protocols
General Protocol for Chiral Auxiliary-Directed Nucleophilic Addition
-
Attachment of the Chiral Auxiliary: To a solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., oxalyl chloride, 1.2 equiv) and a catalytic amount of DMF. Stir the mixture for 1-2 hours at room temperature. In a separate flask, dissolve the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone, 1.1 equiv) and a base (e.g., triethylamine, 1.5 equiv) in the same solvent. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the product by column chromatography.
-
Diastereoselective Nucleophilic Addition: Dissolve the N-acyl auxiliary (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C. Add the organometallic nucleophile (e.g., n-butyllithium, 1.2 equiv) dropwise. Stir the reaction at -78 °C for 1-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography to determine the diastereomeric ratio.
-
Cleavage of the Chiral Auxiliary: The method for cleaving the auxiliary will depend on its nature. For an Evans oxazolidinone, reductive cleavage with lithium borohydride or hydrolysis with lithium hydroperoxide can be employed.
General Protocol for Organocatalytic Michael Addition
-
To a solution of the α,β-unsaturated 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and the nucleophile (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, chloroform), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 equiv).
-
Stir the reaction at the appropriate temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion and Future Outlook
While direct experimental data on the stereoselectivity of reactions involving N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is limited, a comprehensive analysis of analogous systems provides valuable insights. The inherent diastereoselectivity of the spirocyclic system is expected to be modest. For high levels of stereocontrol, the use of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's sultam, is a reliable and well-established strategy. Furthermore, the burgeoning fields of organocatalysis and biocatalysis offer powerful and sustainable alternatives for the enantioselective functionalization of the 1,4-dioxaspiro[4.5]decane scaffold.
The choice of method will ultimately depend on the specific synthetic target, the desired stereoisomer, and practical considerations such as cost and scalability. Future research in this area should focus on systematically investigating the stereoselectivity of nucleophilic additions to the title Weinreb amide under various conditions and with a range of nucleophiles. A direct comparison with established stereoselective methods will provide a clearer understanding of the utility of this promising building block in the synthesis of complex, stereochemically defined molecules for drug discovery and development.
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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A Comparative Guide to the Synthesis of Ketone Intermediates: A Cost-Benefit Analysis of the Weinreb Amide Approach
For Researchers, Scientists, and Drug Development Professionals
In the intricate pathways of pharmaceutical synthesis, the choice of intermediate and synthetic methodology is a critical decision point, balancing efficiency, cost, and purity. This guide provides an in-depth analysis of using N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, a specialized Weinreb-Nahm amide, for the synthesis of ketone intermediates, particularly in the context of developing opioid receptor antagonists. We will explore the causality behind this synthetic choice, compare it with viable alternatives, and provide the experimental data necessary for an informed decision.
The Strategic Role of Weinreb Amides in Ketone Synthesis
The primary challenge in synthesizing ketones from carboxylic acid derivatives using highly reactive organometallic reagents (like Grignard or organolithium reagents) is the prevention of over-addition.[1] Traditional acylating agents, such as acid chlorides or esters, readily react with one equivalent of the organometallic reagent to form the ketone. However, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1]
The Weinreb-Nahm amide, discovered in 1981, elegantly solves this problem.[1] The N-methoxy-N-methylamide functionality reacts with the organometallic reagent to form a stable, chelated tetrahedral intermediate.[1][2][3] This intermediate is stable enough to resist further addition at the reaction temperature and only collapses to the desired ketone upon acidic workup. This unique mechanism is the cornerstone of its utility, ensuring a clean, high-yield conversion to the ketone with minimal side products.[1][3]
The Synthetic Landscape: N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide in Focus
Our topic molecule is a key intermediate in the synthesis of complex molecules such as N-methylmorphinan-6-ones, which are foundational structures for potent opioid analgesics and their antagonists.[4][5] The 1,4-dioxaspiro[4.5]decane moiety serves as a protected form of a cyclohexanone ring, a common structural motif in these pharmaceutical agents.[6][7][8]
The overall synthetic strategy involves preparing the Weinreb amide from its corresponding carboxylic acid and then reacting it with an appropriate organometallic partner to introduce a new carbon-carbon bond, forming a ketone. This ketone is then carried forward to construct the final active pharmaceutical ingredient (API).
Cost-Benefit Analysis: Weinreb Amide vs. Alternatives
The decision to use the Weinreb amide pathway is not made in a vacuum. It involves a trade-off between the number of steps, reagent costs, and the ultimate yield and purity of the desired intermediate.
| Feature | Weinreb Amide Strategy | Acid Chloride Strategy | Ester Strategy |
| Reagent Cost | Moderate to High (Coupling agents, N,O-dimethylhydroxylamine HCl) | Low (SOCl₂, Oxalyl chloride) | Low (Alcohol, Acid catalyst) |
| Intermediate Stability | High (Often crystalline, stable to storage) | Low (Moisture sensitive, often used in situ) | Moderate |
| Reaction Control | Excellent (Stable intermediate prevents over-addition)[1][3] | Poor (Prone to over-addition, requires low temp & careful stoichiometry) | Poor to Moderate (Less reactive but can still lead to over-addition) |
| Yield & Purity | High to Excellent | Variable (Often lower due to byproduct formation) | Moderate |
| Workup & Purification | Generally straightforward | More complex due to mixture of products | Can be complex |
| Functional Group Tolerance | Good[9] | Moderate | Good |
| Operational Complexity | Moderate (Requires an additional coupling step) | Low (Direct conversion to a reactive intermediate) | Low |
Expertise & Experience Insights:
-
The "Cost" of the Weinreb Amide: The primary "cost" of the Weinreb approach is the initial investment in synthesizing the amide itself. This requires a coupling agent and N,O-dimethylhydroxylamine hydrochloride, which can be more expensive than simple chlorinating agents.[10] However, this upfront cost is often recouped later.
-
The "Benefit" of Control: The high degree of control is the principal benefit. For complex, multi-step syntheses common in drug development, maximizing the yield of a key intermediate is paramount. A 10-20% improvement in yield at a crucial step can save significant time and resources, making the initial investment in the Weinreb amide worthwhile. The avoidance of a difficult purification to remove the tertiary alcohol byproduct is a major practical advantage.
-
Scalability: While some traditional methods for Weinreb amide synthesis can be complex, newer one-pot methods using reagents like POCl₃ or 2-chloro-4,6-dimethoxy[6][11][12]triazine (CDMT) have made the process more scalable and cost-effective.[12][13]
Comparative Experimental Protocols
To provide a tangible comparison, we outline the key experimental methodologies.
Protocol 1: Synthesis of the Weinreb Amide Intermediate
This protocol is a generalized procedure based on modern coupling methods.[12][13]
Objective: To convert 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid to its N-methoxy-N-methylamide.
Materials:
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃) or CDMT
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid in DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the coupling agent (e.g., POCl₃) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure Weinreb amide.
Protocol 2: Ketone Synthesis via Weinreb Amide
This protocol details the reaction of the Weinreb amide with a Grignard reagent.[1][14]
Objective: To synthesize a ketone by reacting the Weinreb amide with an organometallic reagent.
Materials:
-
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add the Grignard reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction back to 0 °C and quench carefully by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Conclusion and Authoritative Recommendation
The use of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide represents a strategically sound, albeit more resource-intensive, approach to the synthesis of key ketone intermediates.
Recommendation:
-
For early-stage research and development , where material is precious and purity is critical for biological assays, the Weinreb amide methodology is highly recommended. The reliability and high yield of clean product justify the initial synthetic investment.
-
For large-scale process development , a thorough cost analysis is essential. While alternative methods like the acid chloride route appear cheaper on paper due to raw material costs, potential losses from lower yields and the increased cost of purification may negate these savings. The development of efficient, one-pot Weinreb amide syntheses makes this route increasingly competitive at scale.[12][13]
Ultimately, the Weinreb amide pathway provides a self-validating system. Its key benefit—the formation of a stable tetrahedral intermediate—directly translates to higher fidelity in ketone synthesis, a trustworthy and reproducible method essential for the rigorous demands of pharmaceutical development.
References
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De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry, 66(7), 2534–2537. Available from: [Link]
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Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. Available from: [Link]
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Hussein, M. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-200. Available from: [Link]
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Lakkakula, R., Roy, A., Mukkanti, K., & Narender, M. (2019). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. World Journal of Pharmaceutical Research, 8(4), 817-825. Available from: [Link]
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Ogiwara, Y., Sakamoto, S., & Sakai, H. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48243–48253. Available from: [Link]
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PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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Wang, Y., et al. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available from: [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available from: [Link]
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Spetea, M. (2021). Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Encyclopedia.pub. Available from: [Link]
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Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. Available from: [Link]
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Sibi, M. P., et al. (2020). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Available from: [Link]
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Organic Syntheses. (n.d.). Procedure Detail. Retrieved from [Link]
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Le, N. T., et al. (2012). Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives. PubMed Central. Available from: [Link]
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Gundu, S., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. Available from: [Link]
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ResearchGate. (n.d.). Synthetic strategies available to convert amides into ketones. Retrieved from [Link]
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Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. Available from: [Link]
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Wang, D., et al. (2017). Upgrading ketone synthesis direct from carboxylic acids and organohalides. PubMed Central. Available from: [Link]
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Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. PubMed. Available from: [Link]
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Escolano, C., et al. (2020). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. PubMed Central. Available from: [Link]
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A Comparative Guide to the Synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide: An Environmental Impact Perspective
For researchers and professionals in drug development, the synthesis of novel chemical entities is a constant balancing act between efficiency, cost, and increasingly, environmental responsibility. The principles of green chemistry are no longer a niche consideration but a core pillar of sustainable pharmaceutical development.[1] This guide provides an in-depth comparison of synthetic strategies for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, a valuable spirocyclic Weinreb amide intermediate, with a critical focus on their environmental impact.
Spirocycles are privileged motifs in medicine, known to improve pharmacological properties, while Weinreb amides are versatile intermediates that allow for the controlled formation of ketones from a variety of organometallic reagents. The combination of these two functionalities in the target molecule makes it a highly desirable building block. However, the journey to its synthesis is not singular, and the chosen path carries significant implications for waste generation, hazard profiles, and overall sustainability.
This document moves beyond a simple recitation of protocols. We will dissect two plausible synthetic routes—a traditional, well-established pathway and a greener, biocatalytic alternative. By analyzing the causality behind each experimental choice and applying established green chemistry metrics, this guide offers a framework for making more environmentally conscious decisions in the laboratory and at scale.
Comparative Synthesis Methodologies
The synthesis of the target Weinreb amide fundamentally requires the formation of an amide bond between the 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid core and N,O-dimethylhydroxylamine. The primary divergence in our comparison lies in how this crucial bond is forged.
Route A: Conventional Peptide Coupling Approach
This route relies on classic organic chemistry techniques: activating the carboxylic acid to facilitate nucleophilic attack by the hydroxylamine. This is a robust and widely practiced method, but it often necessitates the use of stoichiometric activating agents, which contributes significantly to the waste stream.
The synthesis begins with the formation of the spirocyclic core. 1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate, which can be synthesized from 1,4-cyclohexanedione.[2] For the purpose of this guide, we will consider the carboxylic acid as our starting point for the comparative analysis of the amide bond formation.
Step 1: Carboxylic Acid Activation with Thionyl Chloride
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.01 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring gas evolution (HCl).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Causality: The conversion to an acyl chloride creates a highly reactive electrophile, primed for reaction with the weakly nucleophilic N,O-dimethylhydroxylamine. DCM is a common solvent for this transformation but is a halogenated hydrocarbon with a significant environmental footprint.
Step 2: Amide Bond Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM (5 volumes).
-
Add the hydroxylamine solution dropwise to the acyl chloride solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the final product. Causality: Triethylamine is used as a base to neutralize the HCl generated and to free the amine from its hydrochloride salt. The aqueous workup and chromatographic purification are necessary to remove salts and byproducts, but they generate significant solvent and solid waste.
Sources
Safety Operating Guide
Personal protective equipment for handling N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Comprehensive Safety and Handling Guide: N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
This guide provides essential safety and logistical information for the handling, use, and disposal of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. As a research chemical, the toxicological properties of this specific compound have not been exhaustively studied. Therefore, this document synthesizes data from structurally related compounds, including 1,4-Dioxaspiro[4.5]decane derivatives and N-methoxy-N-methylamides (Weinreb amides), to establish a robust safety protocol grounded in expert analysis and authoritative sources. The causality behind each procedural step is explained to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a compound with a novel structure, and as such, it must be handled with the utmost care, assuming it is hazardous. The risk assessment is based on the constituent functional groups: the 1,4-Dioxaspiro[4.5]decane core and the N-methoxy-N-methyl-carboxamide (Weinreb amide) moiety.
-
1,4-Dioxaspiro[4.5]decane Core: Safety data for derivatives of this core structure indicate potential for skin and eye irritation.[1][2] Some analogs are also noted to cause serious eye damage and may cause respiratory irritation.[1][2][3]
-
N-methoxy-N-methyl-carboxamide (Weinreb Amide) Moiety: While the amide itself is a stable functional group, its synthesis often involves hazardous reagents.[4][5] The reactivity of the amide with strong acids, bases, and reducing agents should be considered.[6]
-
Overall Assessment: Based on the available data for analogous structures, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation.[1][3][6][7]
Summary of Potential Hazards:
| Hazard Class | Anticipated Risk | GHS Classification (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A/1 |
| STOT - Single Exposure | May cause respiratory irritation | Category 3 (Respiratory) |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[8][9] The following PPE is required at all times when handling N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide.
PPE Requirements Table:
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Double-gloving with nitrile rubber gloves. | ASTM D6978 or equivalent. | Provides protection against splashes and incidental contact. Double gloving is a best practice for handling potentially hazardous compounds.[10] |
| Body | Disposable, long-sleeved, seamless gown with tight-fitting cuffs. | Protects skin from contamination and prevents the transfer of the chemical outside of the laboratory.[10] | |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 or EN166. | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[10][11] |
| Respiratory | A NIOSH-approved N95 respirator or higher. | Recommended when handling the solid compound or when there is a risk of aerosol generation.[8] |
Logical Flow for Donning PPE:
Caption: Sequential process for donning Personal Protective Equipment.
Operational and Handling Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Primary Containment: All handling of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a face velocity that meets institutional and regulatory standards (typically 80-120 feet per minute).
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The fume hood sash should be lowered to the appropriate working height.
-
Weighing: If handling a solid, weigh the compound on a tared weigh paper or in a suitable container within the fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reactions: When this compound is a reactant, set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully doff PPE in the reverse order of donning, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.
Spill Management and Emergency Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
Prevent the spill from entering drains.[12]
-
Allow only trained emergency responders with appropriate respiratory protection to clean up the spill.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide must be treated as hazardous waste.
Waste Disposal Workflow:
Caption: Workflow for the safe disposal of hazardous chemical waste.
-
Waste Segregation: Segregate waste into solid and liquid streams in clearly labeled, sealed containers.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Final Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program.[13] Do not dispose of this chemical down the drain.[14]
References
- Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)
- Carl ROTH. (n.d.).
- TutorChase. (n.d.). How do you prepare a Weinreb amide?
- Vigon. (2015).
- Ma, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- Thermo Fisher Scientific. (2025). 1,4-dioxaspiro[4.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025). 1,4-Dioxaspiro[4.
- ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- Capot Chemical Co., Ltd. (2018). MSDS of N,N-diethylpiperidine-3-carboxamide hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Angene Chemical. (2021).
- Oriental Journal of Chemistry. (2020).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%.
- National Institutes of Health. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC.
- PubMed. (2023). 1,3,8-Triazaspiro[4.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- MDPI. (n.d.). 1,3,8-Triazaspiro[4.
- U.S. Pharmacist. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.
- ECHEMI. (n.d.).
Sources
- 1. synerzine.com [synerzine.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
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- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 7. vigon.com [vigon.com]
- 8. gerpac.eu [gerpac.eu]
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- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 13. capotchem.cn [capotchem.cn]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
